2-Isopropoxy-1,3-diisopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-di(propan-2-yl)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXUVWNNDMEOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161604 | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141214-18-8 | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141214188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylphenyl isopropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(propan-2-yl)-2-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIISOPROPYLPHENYL ISOPROPYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UV06IGB16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Isopropoxy-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-isopropoxy-1,3-diisopropylbenzene, a substituted aromatic ether. The synthesis is conceptualized as a multi-step process commencing with the formation of a 1,3-diisopropylbenzene backbone, followed by the introduction of a hydroxyl group and subsequent etherification. This document details the underlying chemical principles, experimental methodologies, and quantitative data associated with each synthetic step, tailored for an audience with a strong background in organic chemistry.
Synthesis of the 1,3-Diisopropylbenzene Backbone
The initial and crucial step is the synthesis of the 1,3-diisopropylbenzene scaffold. This is most effectively achieved through the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide.
Friedel-Crafts Alkylation of Benzene
The alkylation of benzene with propylene in the presence of an acid catalyst is a well-established industrial process.[1][2] The reaction typically yields a mixture of isopropylbenzene (cumene), diisopropylbenzene (DIPB) isomers (ortho, meta, and para), and polyisopropylbenzenes. To obtain the desired meta-isomer, 1,3-diisopropylbenzene, subsequent isomerization of the product mixture is often necessary.
Reaction Scheme:
Experimental Protocol: Alkylation using a Solid Acid Catalyst (e.g., Zeolite)
This method offers advantages in terms of catalyst recyclability and reduced corrosive waste.
-
Catalyst Activation: The zeolite catalyst is activated by heating at 300 °C in a nitrogen flow for 12 hours.
-
Reaction Setup: The alkylation is performed in a high-pressure reactor. 0.1 mol of benzene and 5-25 wt% of the activated catalyst are charged into the reactor.
-
Propylene Addition: The reactor is pressurized with propylene to 0.8 MPa. To ensure an excess of the alkylating agent, propylene can be charged multiple times at intervals.
-
Reaction Conditions: The reaction mixture is stirred at a set temperature, typically between 160-240 °C, for a duration of up to 24 hours.
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The product mixture is then subjected to fractional distillation to separate the diisopropylbenzene isomers. The 1,4-diisopropylbenzene can be thermally isomerized over a solid acid catalyst to yield 1,3-diisopropylbenzene.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Zeolite (e.g., HZSM-5, USY) | [2] |
| Temperature | 160 - 240 °C | [2] |
| Pressure | 0.8 MPa | [2] |
| Benzene to Propylene Ratio | Excess propylene is used | [2] |
| Typical Yield of DIPB mixture | Varies with catalyst and conditions |
Introduction of the Hydroxyl Group
With 1,3-diisopropylbenzene as the starting material, the next stage involves the introduction of a hydroxyl group at the 2-position of the benzene ring. A common industrial method for synthesizing phenols from alkylbenzenes is through the Hock process, which proceeds via a hydroperoxide intermediate.
Oxidation of 1,3-Diisopropylbenzene to Dihydroperoxide
1,3-diisopropylbenzene can be oxidized using air or molecular oxygen to form 1,3-diisopropylbenzene dihydroperoxide. This reaction is typically carried out under alkaline conditions to improve selectivity.
Reaction Scheme:
(CH3)2C(OOH)C6H4C(OOH)(CH3)2 --(H+)--> HOC6H4OH + 2 (CH3)2CO
(CH3)2CHC6H4(O-)CH(CH3)2 + (CH3)2CH-X --(SN2)--> (CH3)2CHC6H4(OCH(CH3)2)CH(CH3)2 + X-
(CH3)2CHC6H4(OH)CH(CH3)2 + (CH3)2CHOH + PPh3 + DEAD --> (CH3)2CHC6H4(OCH(CH3)2)CH(CH3)2 + Ph3PO + EtO2CNHNHCO2Et
Caption: Proposed synthetic workflow for this compound.
Williamson Ether Synthesis vs. Mitsunobu Reaction Decision Pathway
Caption: Decision pathway for selecting the appropriate etherification method.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The initial formation of the 1,3-diisopropylbenzene backbone via Friedel-Crafts alkylation and isomerization is a critical and industrially relevant step. The subsequent introduction of a hydroxyl group, potentially through a Hock-type process, presents challenges in achieving the desired regioselectivity for the 2-position. Finally, the etherification of the resulting hindered phenol can be accomplished through either the Williamson ether synthesis or, more likely, the Mitsunobu reaction to overcome steric hindrance. The choice of specific reagents and reaction conditions at each stage will be crucial in optimizing the overall yield and purity of the final product. This guide provides a robust framework for researchers and professionals in the field to approach the synthesis of this and structurally related compounds.
References
Technical Guide: Chemical Structure and Properties of CAS 141214-18-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of the compound identified by the CAS Registry Number 141214-18-8. This substance is primarily known as an impurity of the widely used intravenous anesthetic agent, Propofol. Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.
Chemical Identity and Nomenclature
The compound with CAS number 141214-18-8 is a substituted aromatic ether. It is recognized by several systematic and common names, reflecting its relationship to Propofol and its chemical structure.
Table 1: Chemical Identification
| Identifier Type | Value |
| CAS Registry Number | 141214-18-8 |
| Primary Chemical Name | 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene |
| Systematic IUPAC Name | 2-isopropoxy-1,3-diisopropylbenzene |
| Common Synonyms | Propofol EP Impurity G, 2,6-Diisopropylphenyl isopropyl ether, Propofol Isopropyl Ether, Propofol Related Compound C[1][2][3] |
| Molecular Formula | C₁₅H₂₄O[1][4][5] |
| Molecular Weight | 220.35 g/mol [4] |
| SMILES | CC(C)Oc1c(C(C)C)cccc1C(C)C[3][6] |
| InChI | InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 |
Chemical Structure and Stereochemistry
The chemical structure of CAS 141214-18-8 consists of a benzene ring substituted with two isopropyl groups at positions 1 and 3, and an isopropoxy group at position 2.
3.1. Structural Representation
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of this compound.
3.2. Stereochemistry
Based on its chemical structure, CAS 141214-18-8 is an achiral molecule . It does not possess any stereocenters, and therefore, does not have any stereoisomers such as enantiomers or diastereomers. The absence of stereochemical indicators in its SMILES and InChI representations further confirms its achiral nature.
Physicochemical Data
Limited publicly available experimental data exists for this compound as it is primarily handled as a reference standard for an impurity. The following table summarizes the available information.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1][4][5] |
| Molecular Weight | 220.35 g/mol | [4] |
| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | - |
| Solubility | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
Relationship to Propofol
CAS 141214-18-8 is identified as an impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is likely a result of a side reaction during the manufacturing process of Propofol, where the phenolic hydroxyl group of a Propofol-related intermediate is etherified with an isopropyl group.
Caption: Logical relationship between Propofol and its impurity, CAS 141214-18-8.
Experimental Protocols
Detailed, publicly accessible experimental protocols for the specific synthesis and characterization of CAS 141214-18-8 are scarce. As a known impurity of Propofol, its presence is monitored and controlled during the drug manufacturing process.
6.1. General Synthetic Approach
The formation of this compound can be postulated to occur during the synthesis of Propofol. One of the common methods for producing Propofol is the Friedel-Crafts alkylation of phenol with propene. Under certain reaction conditions, over-alkylation or etherification of the phenolic hydroxyl group can occur, leading to the formation of this impurity.
6.2. Analytical Characterization
As a pharmaceutical reference standard, this compound is typically characterized using a suite of analytical techniques to confirm its identity and purity. These methods would generally include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Specific spectral data and detailed analytical methods are proprietary to the manufacturers of the reference standards and are not publicly disseminated.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding any interaction of CAS 141214-18-8 with biological signaling pathways or any specific biological activity. As a process-related impurity of a drug, it is generally considered an inactive substance whose presence is minimized to ensure the safety and efficacy of the final pharmaceutical product. Toxicological studies, if performed, would be part of the proprietary safety assessment of the drug product and are not typically published in detail.
Conclusion
CAS 141214-18-8, also known as Propofol EP Impurity G, is a well-defined, achiral chemical entity. Its significance lies in its role as a process-related impurity in the manufacturing of the anesthetic drug Propofol. While detailed experimental protocols and biological activity data are not publicly available, its chemical structure and basic properties are established. For researchers and professionals in drug development, the primary relevance of this compound is in the context of analytical chemistry, quality control, and regulatory compliance for Propofol.
References
- 1. Propofol EP Impurity G | 141214-18-8 | SynZeal [synzeal.com]
- 2. PubChemLite - 141214-18-8 (C15H24O) [pubchemlite.lcsb.uni.lu]
- 3. CAS 141214-18-8 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Propofol EP Impurity G - CAS - 141214-18-8 | Axios Research [axios-research.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene [lgcstandards.com]
Solubility Profile of 2-Isopropoxy-1,3-diisopropylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity in the manufacturing of the anesthetic agent propofol. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules, including propofol and diisopropylbenzene, to predict its solubility in a range of common organic solvents. This guide also outlines a detailed experimental protocol for the precise determination of its solubility and presents a logical workflow for the analysis of pharmaceutical impurities.
Introduction
This compound, also known as propofol isopropyl ether, is a process-related impurity formed during the synthesis of propofol (2,6-diisopropylphenol).[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Therefore, understanding the physicochemical properties of such impurities, including their solubility, is crucial for the development of robust purification processes and analytical methods in the pharmaceutical industry.
Based on its molecular structure, this compound is a nonpolar aromatic ether. The presence of the bulky isopropyl groups and the ether linkage contributes to its hydrophobic nature. This inherent nonpolarity governs its solubility behavior, making it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[3][4]
Predicted Solubility Data
Table 1: Predicted Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar hydrocarbons.[5][6] |
| Toluene | Nonpolar Aromatic | High | Similar aromatic character and nonpolar nature.[7] |
| Diethyl Ether | Polar Aprotic | High | Ethers are generally good solvents for other ethers and nonpolar compounds.[8][9][10][11] |
| Dichloromethane | Polar Aprotic | High | Effective solvent for a wide range of organic compounds. |
| Acetone | Polar Aprotic | Moderate to High | Can dissolve a range of polar and nonpolar compounds. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good solvent for many organic molecules. |
| Isopropanol | Polar Protic | Moderate | The alkyl chain of the alcohol can interact with the nonpolar solute.[12][13] |
| Ethanol | Polar Protic | Moderate | Similar to isopropanol, with some solubility expected.[1] |
| Methanol | Polar Protic | Low to Moderate | The polarity of methanol may limit the solubility of the nonpolar ether.[14] |
| Water | Polar Protic | Very Low | The hydrophobic nature of the molecule leads to poor aqueous solubility.[3] |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of isothermal saturation.
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with Flame Ionization Detector (FID)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the respective solvent.[16]
-
Visualization of Logical Workflow
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical substance, a process highly relevant to the study of this compound as a propofol impurity.
Caption: Logical workflow for pharmaceutical impurity analysis.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on predictive analysis derived from structurally related compounds. The provided experimental protocol offers a clear path for obtaining precise quantitative solubility data, which is essential for the development of efficient purification strategies and robust analytical methods within the pharmaceutical industry. The logical workflow for impurity analysis further contextualizes the importance of such physicochemical characterization in ensuring drug quality and safety.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP0716645B1 - Propofol purification - Google Patents [patents.google.com]
- 8. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 10. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]
- 13. Alcohols and Ethers [chemed.chem.purdue.edu]
- 14. ijpcbs.com [ijpcbs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Landscape of 2-Isopropoxy-1,3-diisopropylbenzene: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted benzenes are fundamental structures in organic chemistry and drug development. The nature and position of their substituents significantly influence their physical, chemical, and biological properties. 2-Isopropoxy-1,3-diisopropylbenzene, with its bulky isopropyl groups flanking a central isopropoxy substituent, is expected to exhibit unique conformational and electronic characteristics. Theoretical and computational studies are invaluable tools for elucidating these properties at a molecular level, providing insights that can guide experimental work and drug design.
Currently, dedicated theoretical and computational studies on this compound are sparse in publicly accessible scientific literature. However, a wealth of research on other substituted benzenes provides a robust methodological foundation for investigating this molecule.[1][2][3][4][5] This guide will leverage these established methods to propose a comprehensive theoretical and computational workflow for characterizing this compound.
Theoretical Framework and Computational Methodologies
The study of substituted benzenes typically employs a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to explore their conformational landscape, electronic structure, and reactivity.
Conformational Analysis
The steric hindrance imposed by the two isopropyl groups and the isopropoxy group in this compound suggests a complex potential energy surface with multiple local minima. Identifying the most stable conformers is a critical first step.
Methodology:
-
Molecular Mechanics (MM): Initial conformational searches are often performed using MM force fields (e.g., MMFF94) to efficiently explore a wide range of possible geometries.[1]
-
Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to geometry optimization using more accurate QM methods. Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G*) is a common and reliable choice for such systems.[1][2]
Electronic Structure and Properties
Once the stable conformers are identified, their electronic properties can be calculated to understand their reactivity and spectroscopic characteristics.
Key Properties and Computational Methods:
-
Dipole Moments and Atomic Charges: These are calculated to understand the molecule's polarity and the charge distribution within the benzene ring.[3]
-
Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[3]
-
NMR Chemical Shifts: Theoretical calculations of 13C and 1H NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the interpretation of experimental spectra and confirm conformational assignments.[1]
-
Aromaticity Indices: Various descriptors can be used to quantify the effect of the substituents on the aromaticity of the benzene ring, including structural (HOMA), magnetic (NICS), and electronic (MCI) indices.[4]
Reactivity Analysis
Computational methods can predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution.
Methodology:
-
Distortion/Interaction Model: This model, often employed with DFT calculations, can predict the regioselectivity of reactions on substituted arynes by analyzing the distortion in the geometry-optimized structures.[2]
-
Energy Decomposition Analysis: This method can elucidate the contributions of electrostatic, exchange-correlation, and steric effects to the reaction barrier heights.[5]
Proposed Computational Workflow
The following diagram illustrates a logical workflow for a comprehensive computational study of this compound.
Interrelation of Theoretical Parameters
The various calculated parameters are interconnected and provide a holistic understanding of the molecule's behavior. The following diagram illustrates these relationships.
Data Presentation
While specific quantitative data for this compound is not available from the conducted search, the following tables provide a template for how such data, once generated through the proposed computational workflow, should be presented for clarity and comparison.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (ring, avg.) | |
| C-O | |
| C-H (aromatic, avg.) | |
| **Bond Angles (°) ** | |
| C-O-C | |
| C-C-C (ring, avg.) | |
| **Dihedral Angles (°) ** |
| C-C-O-C | |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
|---|---|
| Dipole Moment (Debye) | |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Gibbs Free Energy (Hartree) |
| Enthalpy (Hartree) | |
Table 3: Predicted 13C NMR Chemical Shifts (ppm) relative to TMS
| Carbon Atom | Calculated δ (ppm) |
|---|---|
| C1 | |
| C2 | |
| C3 | |
| C4/C6 | |
| C5 | |
| Isopropyl CH | |
| Isopropyl CH3 | |
| Isopropoxy CH |
| Isopropoxy CH3 | |
Experimental Protocols
Should experimental validation of the computational results be desired, the following general protocols, adapted from standard practices for substituted benzenes, would be appropriate.
Synthesis
The synthesis of this compound is not widely documented in standard chemical literature but may be achieved through Williamson ether synthesis by reacting 2,6-diisopropylphenol with 2-bromopropane in the presence of a suitable base.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3). The resulting chemical shifts and coupling constants would be compared with the computationally predicted values.
-
Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify the characteristic vibrational frequencies of the functional groups, which can be compared with the results of the computational frequency analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. While specific data for this molecule is currently limited, the application of established methodologies for substituted benzenes can yield significant insights into its conformational preferences, electronic structure, and reactivity. The proposed workflow and data presentation templates offer a structured approach for researchers to generate and analyze new data, thereby contributing to a deeper understanding of this complex molecule and its potential applications in various scientific fields, including drug development.
References
- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An interdisciplinary study on monosubstituted benzene involving computation, statistics and chemistry | Educación Química [elsevier.es]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of 2-Isopropoxy-1,3-diisopropylbenzene Remains Largely Unexplored
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Isopropoxy-1,3-diisopropylbenzene. This compound, a substituted aromatic ether, is primarily documented as a chemical standard and an impurity associated with the anesthetic agent Propofol, rather than a substance with characterized pharmacological effects.
Despite extensive searches for its biological functions, quantitative data, experimental protocols, and associated signaling pathways, no substantive information could be retrieved. The scientific community has yet to publish studies detailing the specific interactions of this compound with biological systems.
While information on the parent compound, 1,3-diisopropylbenzene, is available, it primarily pertains to its use as a solvent and chemical intermediate, with some toxicological data noted. For instance, it is described as a skin, eye, and respiratory tract irritant, and animal studies have indicated potential for organ damage with prolonged exposure.[1][2] However, this information cannot be directly extrapolated to its isopropoxy derivative.
The current commercial availability of this compound is mainly in the context of being a reference standard for analytical purposes, particularly for quality control in the manufacturing of Propofol (also known as Propofol EP Impurity G).[3][4][5] This underscores its relevance in pharmaceutical chemistry as a benchmark for purity rather than as a bioactive molecule itself.
In contrast, the broader landscape of chemical synthesis and drug discovery is rich with examples of other substituted benzene derivatives that have undergone rigorous biological evaluation. Studies on various benzenesulphonamide, benzimidazole, and chalcone derivatives have revealed a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] These investigations often involve detailed experimental protocols and elucidation of the underlying mechanisms of action. However, this compound has not been the subject of such focused research efforts.
Future Directions
The absence of data on the biological activity of this compound presents a clear opportunity for future research. Preliminary investigations could involve computational modeling to predict potential biological targets, followed by in vitro screening assays to identify any pharmacological or toxicological effects. Such studies would be the first step in characterizing the bioactivity profile of this molecule and determining if it warrants further investigation as a potential therapeutic agent or if it is of primary concern as a potentially harmful impurity.
Until such research is conducted and published, any discussion of the biological activity, experimental protocols, or signaling pathways of this compound would be purely speculative. Therefore, a detailed technical guide or whitepaper on its core biological activity cannot be constructed at this time. The scientific community awaits foundational research to illuminate the potential role of this compound in a biological context.
References
- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 141214-18-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Nexus of Synthesis: A Technical Guide to 2-Isopropoxy-1,3-diisopropylbenzene as a Propofol Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the relationship between 2-Isopropoxy-1,3-diisopropylbenzene and its occurrence as an impurity in the anesthetic drug, Propofol. By examining the primary synthesis routes of Propofol, the potential formation mechanisms of this impurity, and the analytical methodologies for its detection and quantification, this document provides a comprehensive resource for professionals in the pharmaceutical field.
Introduction to Propofol and its Impurities
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[1] The purity of Propofol is of paramount importance to ensure its safety and efficacy. Pharmaceutical regulatory bodies, such as the United States Pharmacopeia (USP), establish strict limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions during synthesis, and degradation products.[2]
One such process-related impurity is this compound, which is recognized by the USP as "Propofol Related Compound C". Understanding the origin and control of this impurity is critical for the robust manufacturing of high-purity Propofol.
Synthesis of Propofol and the Formation of this compound
The most prevalent industrial synthesis of Propofol involves the Friedel-Crafts alkylation of phenol with propylene gas or isopropanol in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4] This reaction, while effective, is prone to the formation of several impurities due to polyalkylation and rearrangement reactions.[5]
The Friedel-Crafts Alkylation Route to Propofol
The primary reaction involves the di-isopropylation of the phenol ring at the ortho positions to yield 2,6-diisopropylphenol (Propofol). However, the reaction conditions can lead to the formation of other isomers, such as 2,4-diisopropylphenol and 2,5-diisopropylphenol, as well as over-alkylated products like 2,4,6-triisopropylphenol.[3]
Proposed Formation Mechanism of this compound
While the precise mechanism for the formation of this compound is not extensively documented in publicly available literature, it is hypothesized to be a byproduct of the Friedel-Crafts alkylation process. Two plausible pathways are proposed:
-
O-Alkylation of a Phenolic Intermediate: It is possible that an intermediate diisopropylphenol molecule undergoes O-alkylation (etherification) of the hydroxyl group with an isopropyl group from the alkylating agent. This would result in the formation of the ether linkage seen in this compound.
-
Reaction with an Isopropoxy Intermediate: Another possibility involves the formation of an isopropoxybenzene intermediate during the reaction, which then undergoes further di-isopropylation on the benzene ring.
The following diagram illustrates the logical relationship in the synthesis of Propofol and the potential point of formation for this compound.
Alternative Synthesis Route
To mitigate the formation of impurities associated with the Friedel-Crafts alkylation of phenol, an alternative synthesis route starting from 2,6-diisopropylaniline has been developed. This process involves the diazotization of the aniline derivative followed by hydrolysis to yield high-purity Propofol. This method significantly reduces the generation of isomeric and over-alkylated impurities.
Analytical Methodologies for Impurity Profiling
The detection and quantification of this compound in Propofol are crucial for quality control. Gas chromatography (GC) is the most commonly employed technique for this purpose.
Gas Chromatography (GC) Method for Propofol Related Compound C (USP)
The United States Pharmacopeia provides a validated GC method for the analysis of Propofol and its related compounds, including Propofol Related Compound C.
Table 1: USP Gas Chromatography Method Parameters for Propofol Impurities
| Parameter | Specification |
| Column | G16 (equivalent to a 6% cyanopropylphenyl/94% dimethylpolysiloxane) |
| Dimensions | 0.53-mm x 30-m |
| Film Thickness | 1.2-µm |
| Carrier Gas | Helium |
| Flow Rate | ~8 mL/minute |
| Detector | Flame Ionization Detector (FID) |
| Injection | Split/Splitless |
Experimental Protocol: Quantification of this compound
The following protocol is a detailed representation based on the USP methodology for the determination of Propofol Related Compound C.
1. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve USP Propofol RS in hexane to obtain a known concentration (e.g., 2.4 mg/mL).
-
System Suitability Solution: Prepare a solution in hexane containing known concentrations of USP Propofol RS, USP Propofol Related Compound A RS, and USP Propofol Related Compound C RS.[6] This solution is used to verify the resolution and performance of the chromatographic system.
-
Test Solution: Accurately weigh and dissolve the Propofol sample under investigation in hexane to a specified concentration (e.g., 100 mg/mL).[6]
2. Chromatographic Analysis:
-
Set up the gas chromatograph according to the parameters outlined in Table 1.
-
Inject equal volumes of the blank (hexane), the System Suitability Solution, the Standard Solution, and the Test Solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
3. Data Analysis and Calculation:
-
System Suitability: Evaluate the chromatogram of the System Suitability Solution to ensure adequate resolution between the peaks of interest and that the system meets the required performance criteria (e.g., theoretical plates, tailing factor).
-
Quantification: Calculate the percentage of this compound in the Propofol sample using the following formula:
% Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Test) * 100
Where:
-
Area_Impurity is the peak area of this compound in the Test Solution.
-
Area_Standard is the peak area of Propofol in the Standard Solution.
-
Conc_Standard is the concentration of Propofol in the Standard Solution.
-
Conc_Test is the concentration of the Propofol sample in the Test Solution.
-
The following diagram illustrates the analytical workflow for the quantification of this compound in Propofol.
Quantitative Data and Acceptance Criteria
The acceptance criteria for impurities in Propofol are defined by regulatory bodies. The USP specifies limits for known and unknown impurities.
Table 2: Representative Acceptance Criteria for Propofol Impurities (based on USP)
| Impurity | Acceptance Criterion |
| Propofol Related Compound C | Not more than the specified limit (typically a small percentage, e.g., ≤ 0.15%) |
| Any other individual impurity | Not more than a specified limit (e.g., ≤ 0.10%) |
| Total impurities | Not more than a specified limit (e.g., ≤ 0.5%) |
It is imperative for manufacturers to control the synthesis process to ensure that the levels of this compound and other impurities are consistently below these regulatory thresholds.
Conclusion
This compound is a known process-related impurity in the synthesis of Propofol, likely arising from side reactions during the Friedel-Crafts alkylation of phenol. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. The implementation of robust analytical methods, such as the USP-specified gas chromatography procedure, is essential for the accurate quantification of this and other impurities. A thorough understanding of the synthesis pathways and impurity formation mechanisms allows for the development of manufacturing processes that yield high-purity Propofol, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propofol [drugfuture.com]
Methodological & Application
Application Notes and Protocols: 2-Isopropoxy-1,3-diisopropylbenzene in Pharmaceutical Analysis and Theoretical Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-1,3-diisopropylbenzene is a highly substituted aromatic ether primarily recognized as a key impurity, designated as Propofol Related Compound C, in the synthesis of the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol).[1] Its role in pharmaceutical quality control is critical for ensuring the purity and safety of Propofol formulations. While its direct application as a starting material in complex organic synthesis is not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities for theoretical synthetic transformations.
This document provides detailed application notes on its established role as an analytical standard and explores its potential, though not yet demonstrated, applications in organic synthesis based on the known reactivity of structurally related compounds.
Data Presentation
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,3-di(propan-2-yl)-2-propan-2-yloxybenzene |
| Synonyms | Propofol Related Compound C, Propofol Isopropyl Ether |
| CAS Number | 141214-18-8 |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Appearance | Colorless liquid |
Application in Pharmaceutical Analysis
The primary application of this compound is as a certified reference material for the quality control of Propofol. It is used to identify and quantify this specific impurity in batches of the active pharmaceutical ingredient (API).
Experimental Protocol: Quantification of Propofol Related Compound C in Propofol API using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the levels of this compound (Propofol Related Compound C) in a sample of Propofol API.
Materials:
-
Propofol API sample
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Propofol API sample and dissolve it in 10 mL of acetonitrile to obtain a 10 mg/mL solution.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 (Acetonitrile:Water), progressing to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the Propofol API sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
-
Theoretical Applications in Organic Synthesis
While not a common starting material, the structure of this compound offers several potential avenues for synthetic exploration. The following are hypothetical reaction pathways.
Electrophilic Aromatic Substitution
The benzene ring in this compound is activated by the isopropoxy and two isopropyl groups, which are all ortho-, para-directing. However, the high degree of steric hindrance from the bulky isopropyl groups would significantly influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mononitrated product. The position of nitration would be sterically controlled, likely favoring the less hindered position para to the isopropoxy group.
-
Friedel-Crafts Acylation: Acylation with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce a ketone functionality. Again, the reaction would be highly sensitive to steric hindrance.
Caption: Hypothetical electrophilic aromatic substitution reactions.
Directed Ortho-Metalation
The isopropoxy group could potentially act as a directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium or sec-butyllithium could selectively deprotonate the aromatic proton ortho to the isopropoxy group, although this would be in competition with potential deprotonation at the benzylic positions of the isopropyl groups. The resulting aryllithium species could then be quenched with various electrophiles to introduce functionality at the 4-position.
Caption: Hypothetical directed ortho-metalation workflow.
Ether Cleavage to Form Propofol Analogues
The isopropyl ether linkage could be cleaved under strong acidic or Lewis acidic conditions to yield a hydroxyl group. This would transform this compound into a derivative of Propofol. This reaction could be useful for synthesizing Propofol analogues if the aromatic ring were functionalized prior to ether cleavage.
Caption: Hypothetical ether cleavage to synthesize Propofol analogues.
Conclusion
This compound is a molecule of significant importance in the pharmaceutical industry, primarily serving as a critical analytical standard for ensuring the purity of Propofol. While its direct role as a reactant in organic synthesis is not yet established in the literature, its highly substituted and sterically hindered structure provides a platform for theoretical exploration of regioselective reactions. The protocols and theoretical pathways outlined in this document are intended to guide researchers in both quality control applications and in the potential design of novel synthetic routes. Further research is warranted to explore the synthetic utility of this interesting molecule.
References
Application Notes and Protocols for the Quantification of 2-Isopropoxy-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity of the anesthetic agent Propofol (also referred to as Propofol Impurity B). The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and precise quantification in drug substance and formulation development.
Introduction
This compound is a process-related impurity that can arise during the synthesis of Propofol. Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory agencies require stringent control of impurities in pharmaceutical products. The methods outlined below provide robust and reliable approaches for the determination of this specific impurity.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is often the preferred method for impurity profiling of Propofol.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique in pharmaceutical analysis, suitable for the separation and quantification of a broad range of compounds.
Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly specific and sensitive approach for the determination of this compound in Propofol drug substance. The protocol is based on established methods for the analysis of related impurities in Propofol.[1][2][3]
Experimental Protocol
1. Sample Preparation
-
Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethanol or methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
-
Sample Solution:
-
Accurately weigh approximately 100 mg of the Propofol drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard solutions.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Pulsed Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50-60 °C, hold for 1-2 minutes, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. |
| Monitored Ions | To be determined by analyzing the mass spectrum of the this compound reference standard. Characteristic ions would be selected for quantification and qualification. |
3. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for a similar GC-MS method for propofol impurities.[1][2]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 - 5.6 µg/g |
| Limit of Quantification (LOQ) | 0.7 - 18.7 µg/g |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Workflow Diagram
Caption: Workflow for the GC-MS quantification of this compound.
Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method provides a reliable alternative for the quantification of this compound, particularly in quality control laboratories where HPLC is a standard platform.
Experimental Protocol
1. Sample Preparation
-
Standard Solution:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in the mobile phase.
-
Perform serial dilutions to create working standards in the expected concentration range of the impurity.
-
-
Sample Solution:
-
Accurately weigh and dissolve the Propofol drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.
-
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). The pH may be adjusted with a suitable acid like phosphoric acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | UV detection at a wavelength where the impurity has significant absorbance (e.g., 270 nm, to be determined by UV scan of the standard). |
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Calculate the concentration of the impurity in the sample preparation using the calibration curve.
Method Validation Summary
The following table outlines expected validation parameters for an HPLC method for a related compound, Propofol.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| LOD | Concentration dependent on detector sensitivity |
| LOQ | Concentration dependent on detector sensitivity |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols for the Analysis of 2-Isopropoxy-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity of the anesthetic agent propofol, often referred to as Propofol Related Compound A. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to ensure accurate identification and quantification in pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
This HPLC method is based on the United States Pharmacopeia (USP) monograph for propofol and is suitable for the determination of this compound in bulk propofol or its formulations. The method utilizes a reversed-phase column with UV detection, providing a robust and reliable approach for quality control and impurity profiling.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Propofol reference standard
2. Chromatographic Conditions:
| Parameter | Value |
| Column | L1 packing (e.g., C18), 4.6-mm × 15-cm |
| Mobile Phase | Acetonitrile, water, and methanol (50:40:10, v/v/v), filtered and degassed |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Relative Retention Time | Approximately 2.5 relative to propofol[1] |
3. Standard Solution Preparation:
-
Prepare a standard solution of USP Propofol Related Compound A RS in methanol at a concentration of approximately 20 µg/mL.[2]
4. Sample Solution Preparation:
-
Accurately weigh about 500 mg of the Propofol sample, transfer to a 25-mL volumetric flask, dissolve in and dilute with methanol to volume, and mix.[2]
5. System Suitability:
-
The system is deemed suitable if the resolution between propofol and propofol related compound B is not less than 2.5.[1]
-
The column efficiency should be not less than 1000 theoretical plates for the propofol peak.[1]
-
The tailing factor for the propofol peak should not be more than 1.5.[1]
-
The relative standard deviation for replicate injections of the propofol peak should not be more than 2.0%.[1]
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
-
Calculate the concentration of the impurity in the sample by comparing the peak area with that of the standard solution.
Quantitative Data Summary (HPLC):
| Analyte | Retention Time (Relative to Propofol) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~2.5[1] | Not explicitly found, but for propofol, LODs as low as 2.5 ng/mL have been reported in biological fluids using HPLC-fluorescence.[3] | Not explicitly found, but for propofol, LOQs as low as 5 ng/mL have been reported in biological fluids using HPLC-fluorescence.[3] |
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note:
GC-MS offers a highly sensitive and selective method for the identification and quantification of this compound, along with other potential impurities in propofol. This method is particularly useful for trace-level detection and for confirming the identity of impurities through their mass spectra. A sensitive and selective GC-MS/MS method has been developed for the determination of 11 main related impurities in propofol.[4]
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Propofol reference standard
-
Ethanol or other suitable solvent
2. GC-MS Conditions:
| Parameter | Value |
| Column | Capillary column suitable for separating propofol and its impurities (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the sample.
4. Sample Solution Preparation:
-
Accurately weigh the propofol sample and dissolve it in a suitable solvent to achieve a final concentration appropriate for GC-MS analysis.
5. Analysis:
-
Inject the standard and sample solutions into the GC-MS system.
-
Acquire the data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the standard solutions.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 220. The fragmentation pattern will likely involve the loss of isopropyl groups (m/z 43) and the isopropoxy group.
Quantitative Data Summary (GC-MS):
| Analyte | Retention Time | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Dependent on specific GC conditions | Not explicitly found, but for related impurities, LODs are in the range of 0.2-5.6 µg/g.[4] | Not explicitly found, but for related impurities, LOQs are in a similar range to LODs. |
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
Application of 2-Isopropoxy-1,3-diisopropylbenzene in Medicinal Chemistry: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-1,3-diisopropylbenzene is a substituted aromatic ether. Structurally, it is an analog of the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol), where the phenolic hydroxyl group is replaced by an isopropoxy group. This structural similarity suggests potential modulation of the biological activities observed with propofol and its derivatives. However, a comprehensive review of the current scientific literature reveals that this compound is primarily recognized as a propofol-related compound and is commercially available as an analytical standard for research and quality control purposes.
Despite its structural relationship to a key anesthetic, there is a notable absence of extensive research into the direct medicinal chemistry applications of this compound as a therapeutic agent, pharmacophore, or key building block in drug discovery. This document aims to provide an overview of the current landscape and potential areas of exploration for this compound.
Current Status and Limited Data
Searches of scientific databases and patent literature did not yield significant data on the biological activity, mechanism of action, or specific therapeutic applications of this compound. The compound is most frequently cited in the context of being an impurity or a reference standard for propofol analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| CAS Number | 141214-18-8 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not reported |
| Solubility | Insoluble in water (predicted) |
Note: Some physical properties are predicted due to the limited experimental data available in the public domain.
Potential Areas of Investigation in Medicinal Chemistry
Given the structural scaffold of this compound, several hypothetical avenues for medicinal chemistry research can be proposed. These are based on the known activities of structurally related compounds.
Anesthetic and Sedative Properties
The most direct line of inquiry would be to investigate the anesthetic and sedative properties of this compound, drawing a direct comparison to propofol. The isopropoxy group, being bulkier and more lipophilic than a hydroxyl group, could significantly alter the compound's pharmacokinetic and pharmacodynamic profile.
Hypothetical Signaling Pathway Interaction:
Propofol is known to potentiate the activity of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. It is plausible that this compound could interact with the same or similar targets.
Caption: Hypothetical interaction with the GABAA receptor.
Use as a Synthetic Scaffold
The 1,3-diisopropylbenzene core is a versatile scaffold. Functionalization of the aromatic ring or modification of the isopropoxy group could lead to novel compounds with a range of biological activities. The steric hindrance provided by the isopropyl groups can influence the binding selectivity of derivatives to their biological targets.
Experimental Workflow for Derivative Synthesis:
A general workflow for exploring the chemical space around this compound could involve several standard organic synthesis reactions.
Caption: General synthetic exploration workflow.
Protocols
Due to the lack of specific experimental data in the literature for the medicinal chemistry applications of this compound, detailed protocols for its biological evaluation or its use in specific synthetic pathways leading to active pharmaceutical ingredients cannot be provided at this time. Researchers interested in this compound would need to adapt general protocols for anesthetic screening or scaffold-based drug discovery.
General Protocol for Preliminary in vitro Evaluation:
-
Synthesis and Purification: Synthesize or procure this compound of high purity. Characterize the compound using standard analytical techniques (NMR, MS, HPLC).
-
Solubility Determination: Determine the solubility of the compound in buffers and solvents suitable for biological assays.
-
Cytotoxicity Assessment: Evaluate the general cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells) using assays such as MTT or LDH release.
-
Receptor Binding Assays: If investigating anesthetic potential, perform radioligand binding assays with membranes expressing GABAA receptors to determine binding affinity.
-
Functional Assays: Conduct electrophysiological studies (e.g., patch-clamp) on cells expressing GABAA receptors to assess the functional modulation of the receptor by the compound.
Conclusion
This compound remains an under-explored molecule in the field of medicinal chemistry. While its structural similarity to propofol suggests potential as a modulator of the central nervous system, there is currently a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. The information provided here serves as a starting point for researchers who may be interested in investigating the properties of this compound and its derivatives. Further research is warranted to elucidate its pharmacological profile and to determine if it holds promise as a novel scaffold or lead compound in drug discovery.
Application Notes and Protocols: Derivatization of 2-Isopropoxy-1,3-diisopropylbenzene for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Isopropoxy-1,3-diisopropylbenzene is a sterically hindered aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel ligands, catalysts, and pharmaceutical intermediates. The presence of the electron-donating isopropoxy group and the bulky diisopropyl groups dictates the regioselectivity of its derivatization. This document provides detailed protocols for key derivatization reactions, enabling the introduction of versatile functional groups for subsequent chemical transformations.
The isopropoxy group is an ortho- and para-directing group. However, the flanking isopropyl groups at the 1 and 3 positions provide significant steric hindrance, which will likely direct electrophilic substitution to the less hindered 4- and 6-positions of the benzene ring.
Key Derivatization Reactions
Several key reactions can be employed to functionalize this compound, including halogenation, nitration, and formylation. These reactions introduce handles for further modifications, such as cross-coupling reactions, nucleophilic substitutions, or reductive aminations.
Halogenation: Bromination
Bromination of the aromatic ring introduces a bromine atom, a versatile functional group for subsequent cross-coupling reactions such as Suzuki, Stille, and Heck couplings.
Experimental Protocol:
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-isopropoxy-1-diisopropylbenzene (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-isopropoxy-1,3-diisopropylbenzene.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| N-Bromosuccinimide | 1.05 | Acetonitrile | R.T. | 2-4 h | >90 | >98 |
Workflow Diagram:
Caption: Workflow for the bromination of this compound.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can be a precursor for an amino group via reduction. The amino group is a key functional group in many pharmaceuticals and can be further derivatized.
Experimental Protocol:
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Dichloromethane
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) to prepare the nitrating mixture, maintaining the temperature below 10 °C.
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0-5 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained between 0 and 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C and monitor by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 4-nitro-2-isopropoxy-1,3-diisopropylbenzene.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) |
| HNO3/H2SO4 | 1.1 / 2.0 | Dichloromethane | 0-5 | 1-2 h | 85-95 | >97 |
Reaction Pathway Diagram:
Caption: Nitration of this compound and subsequent reduction.
Formylation (Vilsmeier-Haack Reaction)
Formylation introduces an aldehyde group (-CHO), which is a versatile functional group for transformations such as reductive amination, Wittig reactions, and oxidations to a carboxylic acid. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[2][3][4][5][6]
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium acetate.[2]
-
Stir for 10 minutes, then dilute with water and extract with diethyl ether.[2]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-formyl-2-isopropoxy-1,3-diisopropylbenzene.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) |
| POCl3/DMF | 1.5 | DMF | 60-70 | 4-6 h | 70-85 | >98 |
Logical Relationship Diagram:
Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.
Further Reactions of Derivatized Products
The functional groups introduced through the above derivatization protocols open up a wide range of possibilities for further chemical transformations.
A. Cross-Coupling Reactions of 4-Bromo-2-isopropoxy-1,3-diisopropylbenzene
The bromo-derivative is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[7] Due to the steric hindrance, a robust catalyst system, potentially with a bulky phosphine ligand, may be required for efficient coupling.[2][8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a diverse range of substituted anilines.[4]
B. Reactions of 4-Nitro-2-isopropoxy-1,3-diisopropylbenzene
-
Reduction to Amine: The nitro group can be readily reduced to a primary amine using various methods (e.g., H2/Pd-C, SnCl2/HCl, Fe/NH4Cl). The resulting amine can be further functionalized through acylation, alkylation, or diazotization reactions.
C. Reactions of 4-Formyl-2-isopropoxy-1,3-diisopropylbenzene
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphonium ylides to form alkenes, allowing for carbon chain extension.[4]
-
Grignard Reaction: Addition of Grignard reagents to the aldehyde to form secondary alcohols.[1][2][3][7] Steric hindrance around the formyl group may influence the feasibility and yield of this reaction.[1][2][7]
These derivatization strategies and subsequent transformations provide a versatile platform for the synthesis of complex molecules based on the this compound scaffold, which is of significant interest to researchers in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Isopropoxy-1,3-diisopropylbenzene in Propofol Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. The purity of Propofol formulations is of paramount importance to ensure patient safety and therapeutic efficacy. A variety of related substances can arise during the synthesis of Propofol or through its degradation, and these impurities must be carefully monitored and controlled. One such impurity is 2-isopropoxy-1,3-diisopropylbenzene, also known as Propofol EP Impurity G or Propofol Isopropyl Ether.[1][2]
While the primary mechanism of Propofol's anesthetic action involves the positive modulation of the inhibitory function of the neurotransmitter γ-aminobutyric acid (GABA) through GABA-A receptors, there is currently a lack of published scientific literature detailing any direct pharmacological or toxicological effects of this compound.[3][4][5] Consequently, its role in studying the mechanisms of Propofol is primarily as a well-characterized analytical reference standard.[1][6][7][8][9] These application notes and protocols, therefore, focus on the established application of this compound in the quality control and purity analysis of Propofol.
Data Presentation: Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its use as a reference standard in analytical method development and validation.
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| Synonyms | Propofol EP Impurity G, Propofol Isopropyl Ether, Propofol USP Related Compound C | [1][2][7] |
| CAS Number | 141214-18-8 | [7] |
| Molecular Formula | C15H24O | [7] |
| Molecular Weight | 220.35 g/mol | [7] |
| Appearance | Not specified in literature; likely a liquid at room temperature | |
| Solubility | Not specified in literature; likely soluble in organic solvents |
Experimental Protocols
The primary application of this compound is as a certified reference material for the identification and quantification of this specific impurity in bulk Propofol and its pharmaceutical formulations. The following is a generalized protocol for its use in High-Performance Liquid Chromatography (HPLC), a common analytical technique for purity assessment.
Protocol 1: Quantification of this compound in Propofol using HPLC
1. Objective: To accurately determine the concentration of this compound in a sample of Propofol using an external standard method.
2. Materials:
-
This compound certified reference standard
-
Propofol sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
3. Standard Preparation: a. Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of acetonitrile to prepare a stock solution (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
4. Sample Preparation: a. Accurately weigh a known amount of the Propofol sample and dissolve it in acetonitrile to a final concentration within the calibration range of the standards.
5. HPLC Conditions (Example):
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 270 nm
6. Analysis: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Inject the prepared Propofol sample solution and record the peak area for the this compound peak. d. Using the calibration curve, determine the concentration of this compound in the sample solution. e. Calculate the percentage of the impurity in the original Propofol sample.
7. System Suitability:
- Perform replicate injections of a standard solution to ensure the precision of the system (e.g., relative standard deviation of peak areas < 2%).
- Check the tailing factor and theoretical plates for the analyte peak to ensure good chromatographic performance.
Visualizations
Chemical Relationship Diagram
Caption: Chemical relationship between Propofol and its impurity.
Workflow for Quality Control
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. veeprho.com [veeprho.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. | Semantic Scholar [semanticscholar.org]
- 5. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Propofol EP Impurity G | 141214-18-8 | SynZeal [synzeal.com]
- 8. Propofol EP Impurity G - CAS - 141214-18-8 | Axios Research [axios-research.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Isopropoxy-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols describe hypothetical synthetic transformations of 2-isopropoxy-1,3-diisopropylbenzene. While these proposed reactions are grounded in established principles of organic chemistry and analogous transformations reported in the literature, they have not been experimentally validated for this specific substrate. Researchers should exercise caution and perform small-scale pilot experiments to optimize reaction conditions.
Introduction
This compound is a polysubstituted aromatic compound with potential as a versatile starting material for the synthesis of novel derivatives. Its structure, featuring a sterically hindered ether linkage and two isopropyl groups, offers several avenues for chemical modification. This document outlines detailed protocols for three potential synthetic pathways originating from this compound: electrophilic aromatic substitution, selective ether cleavage, and oxidation of the isopropyl side chains. These transformations can lead to a variety of functionalized aromatic compounds, which may serve as intermediates in drug discovery and materials science.
Electrophilic Aromatic Substitution: Synthesis of Nitro and Bromo Derivatives
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating isopropoxy and isopropyl groups. The isopropoxy group is a strong ortho-, para-director, while the isopropyl groups are weaker ortho-, para-directors. Steric hindrance from the bulky isopropyl groups is expected to influence the regioselectivity of the substitution, favoring the less hindered positions. The primary predicted products are the 4-substituted (para to the isopropoxy group) and 6-substituted (ortho to the isopropoxy group) isomers.
Experimental Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for the electrophilic aromatic substitution of this compound.
Protocol for Nitration
This protocol describes the synthesis of 4-nitro-2-isopropoxy-1,3-diisopropylbenzene and 6-nitro-2-isopropoxy-1,3-diisopropylbenzene.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1.0 eq) in dichloromethane to 0 °C in an ice bath.
-
Slowly add a pre-mixed, cooled (0 °C) solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the isomers.
| Reactant | Product(s) | Predicted Yield (%) |
| This compound | 4-Nitro-2-isopropoxy-1,3-diisopropylbenzene & 6-Nitro-2-isopropoxy-1,3-diisopropylbenzene | 70-85 (combined) |
Protocol for Bromination
This protocol describes the synthesis of 4-bromo-2-isopropoxy-1,3-diisopropylbenzene and 6-bromo-2-isopropoxy-1,3-diisopropylbenzene.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (CCl₄)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes for chromatography
Procedure:
-
In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add iron(III) bromide (0.1 eq) to the solution.
-
Slowly add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with carbon tetrachloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to separate the isomers.
| Reactant | Product(s) | Predicted Yield (%) |
| This compound | 4-Bromo-2-isopropoxy-1,3-diisopropylbenzene & 6-Bromo-2-isopropoxy-1,3-diisopropylbenzene | 75-90 (combined) |
Selective Cleavage of the Isopropoxy Group: Synthesis of 2-Hydroxy-1,3-diisopropylbenzene
The isopropoxy group can be selectively cleaved in the presence of the isopropyl groups to yield the corresponding phenol. This transformation is valuable for introducing a hydroxyl group, which can be further functionalized.
Experimental Workflow for Ether Cleavage
Caption: General workflow for the selective cleavage of the isopropoxy group.
Protocol for Ether Cleavage using Aluminum Trichloride
This protocol is based on the known selective cleavage of aryl isopropyl ethers.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation under reduced pressure or crystallization.
| Reactant | Product | Predicted Yield (%) |
| This compound | 2-Hydroxy-1,3-diisopropylbenzene | 80-95 |
Oxidation of Isopropyl Side Chains: Synthesis of Isopropoxy-diisopropylbenzoic Acids
The isopropyl groups attached to the aromatic ring can be oxidized to carboxylic acid groups using a strong oxidizing agent, provided a benzylic hydrogen is present, which is the case here. This reaction opens a pathway to novel aromatic carboxylic acids.
Experimental Workflow for Side-Chain Oxidation
Caption: General workflow for the oxidation of the isopropyl side chains.
Protocol for Oxidation using Potassium Permanganate
This protocol describes the oxidation of one or both isopropyl groups to carboxylic acids.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), sodium carbonate (0.5 eq), and water.
-
Heat the mixture to reflux and add potassium permanganate (excess, e.g., 4.0 eq per isopropyl group to be oxidized) portion-wise over several hours. The purple color of the permanganate should disappear as it reacts.
-
Continue to heat at reflux until the reaction is complete (monitoring by TLC of an acidified and extracted aliquot).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of the carboxylic acid should form.
-
If any brown MnO₂ remains, add a small amount of sodium bisulfite to dissolve it.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
| Reactant | Product(s) | Predicted Yield (%) |
| This compound | 2-Isopropoxy-6-isopropylbenzoic acid and/or 2-isopropoxybenzene-1,3-dicarboxylic acid | 40-60 |
These protocols provide a foundation for the exploration of the chemistry of this compound and the synthesis of novel compounds with potential applications in various fields of chemical research and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-diisopropylphenol (Propofol)
Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-diisopropylphenol, widely known as Propofol. While the initial inquiry mentioned 2-Isopropoxy-1,3-diisopropylbenzene, the vast body of scientific literature focuses on the synthesis of Propofol, a structurally related and commercially significant anesthetic. This guide addresses common challenges and frequently asked questions to improve the yield and purity of Propofol. This compound is a potential impurity or byproduct in related syntheses, and understanding its formation is crucial for optimizing the synthesis of the target molecule, Propofol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Propofol?
A1: The primary methods for synthesizing Propofol include:
-
Direct Friedel-Crafts alkylation of phenol: This classic approach uses propylene gas or isopropyl alcohol to alkylate phenol in the presence of an acid catalyst.[1][2] However, this method can lead to a mixture of isomers and over-alkylation, forming byproducts like 2,4-diisopropylphenol and 2,4,6-triisopropylphenol, which complicates purification.[1]
-
Two-step synthesis from p-hydroxybenzoic acid: This route involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, followed by a decarboxylation step.[3][4] This method is advantageous as the para-position is blocked, leading to higher selectivity for the desired 2,6-diisopropylphenol.[1]
-
Synthesis from 2,6-diisopropylaniline: This method involves the diazotization of 2,6-diisopropylaniline followed by hydrolysis to yield Propofol.[5] This can be a high-yield and high-purity route.[5]
Q2: Why is continuous flow synthesis becoming a preferred method for Propofol production?
A2: Continuous flow synthesis offers several advantages over traditional batch processing for Propofol production, including:
-
Improved Safety: It allows for the safe handling of hazardous reagents and exothermic reactions by using small reactor volumes.[4]
-
Higher Yields and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and reduced byproduct formation.[1][6]
-
Scalability: Scaling up production is more straightforward and efficient compared to batch reactors.[3][4]
-
Process Intensification: Continuous flow can significantly reduce reaction times, leading to higher productivity. For instance, a two-step flow synthesis can be completed in 70 minutes, compared to 16 hours in a batch process.[1]
Q3: What are the critical impurities in Propofol synthesis and why are they a concern?
A3: Key impurities include isomeric diisopropylphenols (e.g., 2,4-diisopropylphenol) and triisopropylphenols (e.g., 2,4,6-triisopropylphenol).[1] The presence of these impurities is a significant concern in pharmaceutical applications as they can have different toxicological profiles and must be removed to meet strict regulatory standards for active pharmaceutical ingredients (APIs), often to levels below 0.05%.[1]
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Alkylation of Phenol
| Question | Possible Cause | Suggested Solution |
| Why is my Propofol yield low and a mixture of isomers is forming? | The reaction conditions are not optimized for selectivity towards the 2,6-isomer. High temperatures and strong acid catalysts can promote the formation of thermodynamically more stable isomers. | Optimize the reaction temperature, catalyst type, and concentration. Using milder catalysts like H-beta or H-mordenite can improve selectivity.[2] Consider a two-step approach starting from p-hydroxybenzoic acid to block the para position and direct alkylation to the ortho positions.[1] |
| How can I minimize the formation of over-alkylated byproducts like 2,4,6-triisopropylphenol? | An excess of the alkylating agent (propylene or isopropyl alcohol) or prolonged reaction times can lead to over-alkylation. | Carefully control the stoichiometry of the reactants. A molar ratio of phenol to isopropyl alcohol should be optimized. Monitor the reaction progress using techniques like GC-MS to stop the reaction at the optimal time. |
Issue 2: Incomplete Decarboxylation in the Two-Step Synthesis
| Question | Possible Cause | Suggested Solution |
| My decarboxylation step is not going to completion, leaving unreacted 4-hydroxy-3,5-diisopropylbenzoic acid. What should I do? | The reaction temperature may be too low, or the reaction time is insufficient. The choice of base and solvent can also significantly impact the reaction efficiency. | Increase the reaction temperature. In flow chemistry, temperatures up to 200°C have been used to achieve high yields in a short residence time.[1] Screen different bases and solvents. For example, triethylamine (TEA) in 2-ethoxyethanol has been shown to be effective.[1] |
| Are there alternative methods to improve the decarboxylation step? | Traditional batch heating can be slow and inefficient. | Continuous flow reactors can offer better heat transfer and more precise temperature control, leading to faster and more complete reactions.[1] The use of a copper reactor has been suggested to potentially assist in the decarboxylation process.[1] |
Issue 3: Formation of this compound
| Question | Possible Cause | Suggested Solution |
| I am observing the formation of this compound in my reaction mixture. How can this be happening? | This ether byproduct can form via a Williamson ether synthesis-type side reaction, especially if there is an excess of isopropyl alcohol and a suitable leaving group is present under basic conditions. The alkoxide of 2,6-diisopropylphenol (propofol) can act as a nucleophile and react with an isopropyl source. | Carefully control the amount of isopropyl alcohol used. Ensure that the work-up procedure effectively removes any unreacted alkylating agents. Optimize the pH during the reaction and work-up to minimize the formation of the alkoxide. |
Experimental Protocols
Protocol 1: Two-Step Continuous Flow Synthesis of Propofol [1]
Step 1: Friedel-Crafts Alkylation of 4-hydroxybenzoic acid
-
Reactants: 4-hydroxybenzoic acid, isopropyl alcohol (IPA), and sulfuric acid (H₂SO₄).
-
Apparatus: A continuous flow reactor system (e.g., PFA tubing) with a T-shaped mixer and a pump module.
-
Procedure:
-
Prepare a solution of 4-hydroxybenzoic acid in a mixture of H₂SO₄ and water (9:1).
-
Prepare a separate solution of IPA in a H₂SO₄/water mixture (9:1).
-
Pump both solutions into the T-shaped mixer and then into the heated flow reactor.
-
Maintain the reactor at the optimized temperature and flow rate to achieve the desired residence time.
-
The product, 4-hydroxy-3,5-diisopropylbenzoic acid, is collected at the outlet.
-
-
Optimized Conditions: An optimal total flow rate of 2.5 mL/min can provide the intermediate with an 84% yield.[1]
Step 2: Decarboxylation to Propofol
-
Reactants: 4-hydroxy-3,5-diisopropylbenzoic acid, a suitable base (e.g., triethylamine - TEA), and a high-boiling solvent (e.g., 2-ethoxyethanol or 2-butoxyethanol).
-
Apparatus: A continuous flow reactor (a copper reactor can be beneficial for heat transfer) equipped with a back pressure regulator.
-
Procedure:
-
Prepare a solution of the intermediate from Step 1 and the base in the chosen solvent.
-
Pump the solution into the heated flow reactor.
-
Maintain the reactor at a high temperature (e.g., 150-200°C) and adjust the flow rate to achieve the desired residence time.[1]
-
The product, Propofol, is collected after passing through the back pressure regulator.
-
-
Optimized Conditions: Using TEA in 2-ethoxyethanol at 150°C for a residence time of 3 hours can yield Propofol in 86% yield.[1] A higher temperature of 200°C in 2-butoxyethanol can reduce the residence time to 30 minutes with a 69% yield.[1]
Data Presentation
Table 1: Optimization of Propofol Synthesis under Continuous-Flow Conditions [6]
| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) | Productivity ( g/day ) |
| 1 | 0.100 | 130 | 80 | 90 | 7.5 |
| 2 | 0.250 | 130 | 32 | 85 | 17.7 |
| 3 | 0.500 | 130 | 16 | 79 | 32.8 |
| 4 | 0.600 | 140 | 13.3 | 93 | 46.4 |
| 5 | 0.500 | 150 | 16 | 92 | 38.2 |
| 6 | 0.750 | 150 | 10.7 | 95 | 62.6 |
| 7 | 0.900 | 150 | 8.9 | 91 | 67.4 |
| 8 | 1.0 | 150 | 16 | 89 | 73.3 |
| 9 | 1.0 | 150 | 16 | 87 | 71.6 |
Table 2: Optimization of the Decarboxylation Step in Flow Synthesis [1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Residence Time (h) | NMR Yield (%) |
| 1 | TMEDA (2) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | ~60 |
| 2 | TMEDA (6) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | ~60 |
| 3 | DIPEA (2) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | <20 |
| 4 | DIPEA (6) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | <20 |
| 5 | TEA (2) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | ~60 |
| 6 | TEA (6) | Toluene/2-ethoxyethanol (3:1) | 150 | 3 | ~60 |
| 7 | TEA (2) | Toluene/2-ethoxyethanol (1:1) | 150 | 3 | ~60 |
| 8 | TEA (2) | Toluene | 150 | 3 | 25 |
| 9 | TEA (2) | DMF | 150 | 3 | 86 |
| 10 | TEA (2) | 2-ethoxyethanol | 150 | 3 | 86 |
| 11 | TEA (2) | 2-butoxyethanol | 200 | 0.5 | 69 |
Visualizations
Caption: Workflow for the two-step continuous flow synthesis of Propofol.
References
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102603488A - Novel method for preparing high-purity propofol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Isopropoxy-1,3-diisopropylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 2-Isopropoxy-1,3-diisopropylbenzene. As a known process impurity in the synthesis of the anesthetic agent Propofol (2,6-diisopropylphenol), often referred to as Propofol EP Impurity G or Propofol Isopropyl Ether, its removal is critical for achieving high-purity final products. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its structural similarity to the main product, Propofol, and other synthesis-related impurities. These include:
-
Similar Boiling Points: The boiling point of this compound is expected to be very close to that of Propofol and its isomers, making separation by distillation difficult.
-
Co-elution in Chromatography: Due to similar polarities and structures, achieving baseline separation from related impurities during chromatographic purification can be challenging.
-
Formation of a Complex Impurity Profile: The synthesis of Propofol can generate a variety of related substances, including isomeric diisopropylphenols and triisopropylphenols, which can complicate the purification process.
Q2: What are the most common impurities found alongside this compound?
A2: The impurity profile is largely dependent on the synthetic route to Propofol. Common impurities include:
-
Propofol (2,6-diisopropylphenol): The active pharmaceutical ingredient itself.
-
Isomeric Diisopropylphenols: Such as 2,4-diisopropylphenol and 2,5-diisopropylphenol.
-
Over-alkylated Products: Like 2,4,6-triisopropylphenol.
-
Starting Materials and Reagents: Unreacted phenol or isopropylating agents.
-
Other Propofol-Related Compounds: Various other ethers and dimers may be formed as byproducts.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-resolution analytical techniques are necessary to resolve and quantify closely related impurities. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and definitive identification based on mass spectra. A sensitive and selective GC-MS/MS method has been developed for the simultaneous determination of 11 main related impurities in propofol.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities and for quantitative analysis. A typical HPLC method for Propofol analysis uses a C18 column with a mobile phase of acetonitrile and water.
Troubleshooting Guides
Distillation Issues
Symptom: Poor separation of this compound from Propofol and other isomeric impurities.
| Possible Cause | Recommended Solution |
| Insufficient Column Efficiency | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed. |
| Boiling Point Proximity | For very close-boiling impurities, consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Thermal Decomposition | If the compounds are thermally labile, use high-vacuum distillation to reduce the required temperature and minimize degradation. |
Chromatography Complications
Symptom: Co-elution of this compound with other impurities during column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | If using normal-phase (silica gel) chromatography, consider switching to a different stationary phase like alumina or a bonded phase (e.g., diol, cyano). For reverse-phase HPLC, experiment with different column chemistries (e.g., C8, phenyl). |
| Suboptimal Mobile Phase | Perform a systematic solvent optimization study. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For reverse-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio and the pH of the aqueous phase. |
| Column Overloading | Reduce the amount of crude material loaded onto the column to prevent band broadening and improve resolution. |
| Isocratic Elution Insufficiency | If co-elution persists with isocratic elution, switch to a gradient elution where the mobile phase composition is changed over time to enhance separation. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C15H24O | 220.35 | Not available (estimated to be similar to Propofol) |
| Propofol (2,6-diisopropylphenol) | C12H18O | 178.27 | 256 |
| 2,4-diisopropylphenol | C12H18O | 178.27 | 79-80[2][3] |
| 2,5-diisopropylphenol | C12H18O | 178.27 | 263 |
| 2,4,6-triisopropylphenol | C15H24O | 220.35 | 249[4] |
| 1,3-diisopropylbenzene | C12H18 | 162.27 | 203[5] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and should be optimized based on the specific impurity profile of the starting material.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a 30 cm Vigreux or packed column), a distillation head with a condenser, a receiver flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: Once the mixture begins to boil and reflux, allow the column to equilibrate for at least 30 minutes to establish the vapor-liquid equilibrium.
-
Fraction Collection: Slowly begin to collect the distillate, maintaining a steady reflux ratio. Collect fractions based on the boiling point at the given pressure. It is advisable to collect several small fractions and analyze their purity by GC-MS or HPLC.
-
Shutdown: Once the desired fraction has been collected, or if the temperature begins to drop, stop the distillation. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is a general method for purification on a laboratory scale.
-
Column Packing: Select an appropriate size glass column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) or by analyzing the collected fractions using GC-MS or HPLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A diagram illustrating the relationship of this compound as an impurity in the synthesis and purification of Propofol.
References
- 1. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-isopropyl-1,3-dimethylbenzene [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 141214-18-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1,3-DIISOPROPYLBENZENE price,buy 1,3-DIISOPROPYLBENZENE - chemicalbook [chemicalbook.com]
resolving peak tailing of 2-Isopropoxy-1,3-diisopropylbenzene in HPLC
Technical Support Center: Resolving Peak Tailing in HPLC
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis. This guide focuses specifically on resolving peak tailing for the compound 2-Isopropoxy-1,3-diisopropylbenzene .
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the trailing edge being broader than the leading edge.[1][2] It indicates undesirable interactions between the analyte and the stationary phase or other system components.[3] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical, or Gaussian, peak has a Tf value of 1.0. A value greater than 1.2 often indicates a significant tailing issue that can compromise resolution and the accuracy of peak integration.[4]
Q2: I'm observing significant peak tailing for this compound on a standard C18 column. What are the likely causes?
A2: The peak tailing you're observing for this compound, a non-polar and sterically hindered compound, can stem from several factors. The most probable causes are:
-
Secondary Silanol Interactions: Although the molecule is largely hydrophobic, the oxygen atom in the isopropoxy group can engage in hydrogen bonding with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions create a secondary retention mechanism that leads to peak tailing.[3][5] This is especially problematic on older, Type A silica columns or columns where the end-capping has degraded.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can obstruct the sample path and cause peak distortion.[6] Over time, the stationary phase can degrade, especially under harsh pH conditions, creating a void at the column inlet which also leads to tailing.[5]
-
Extra-Column Effects: Excessive volume within your HPLC system (e.g., long or wide-bore tubing, poorly made connections) can cause band broadening and peak tailing. This effect is typically more pronounced for early-eluting peaks.[5][7][8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[6][8]
Q3: How can I systematically troubleshoot the cause of this peak tailing?
A3: A systematic approach is crucial to efficiently identify and resolve the problem. The following workflow can guide your troubleshooting process.
Caption: A logical workflow to diagnose the cause of peak tailing.
Troubleshooting Guides & Solutions
Q4: What specific mobile phase modifications can I implement to reduce peak tailing for this compound?
A4: Since secondary silanol interactions are a primary suspect, modifying the mobile phase to suppress these interactions is a highly effective strategy.
-
Use an Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a final concentration of 0.1%) will lower the pH to around 2.5-3.0.[5] At this low pH, residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the slightly polar isopropoxy group of your analyte through ion-exchange mechanisms.[9][10]
-
Add a Competing Base: Historically, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase.[11] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, thereby preventing your analyte from binding to them.[5] However, this approach is less common with modern, high-purity columns and can be incompatible with mass spectrometry (MS) detectors.
-
Increase Buffer Strength: If using a buffered mobile phase, increasing the concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol activity by increasing the ionic strength of the eluent.[5]
Table 1: Illustrative Effect of Mobile Phase Additives on Peak Asymmetry This data is for illustrative purposes to show expected trends.
| Mobile Phase Condition | Analyte | Tailing Factor (Tf) | Observation |
| 80:20 ACN:H₂O | This compound | 1.95 | Significant Tailing |
| 80:20 ACN:H₂O + 0.1% Formic Acid | This compound | 1.15 | Greatly Improved Symmetry |
| 80:20 ACN:H₂O + 25mM Ammonium Acetate | This compound | 1.30 | Moderate Improvement |
Q5: If mobile phase changes are insufficient, what type of HPLC column should I try next?
A5: If peak tailing persists, the column itself is the next logical target. Your standard C18 column may have high silanol activity.[12] Consider switching to a column specifically designed to minimize these secondary interactions.
-
High-Purity, End-Capped Columns: Modern columns are often made with high-purity silica (Type B) that has fewer metal impurities and are "end-capped."[3][9] End-capping is a chemical process that covers most of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group), making the surface more inert.[3][5]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., a carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from interacting with analytes.
-
Alternative Stationary Phases: For a hydrophobic compound like yours, a Phenyl-Hexyl phase could offer a different selectivity through π-π interactions with the benzene ring, potentially reducing the problematic silanol interactions and improving peak shape.
Table 2: Comparison of Alternative Column Chemistries
| Column Type | Key Feature | Expected Outcome for this compound |
| Standard C18 (Type A Silica) | High residual silanol activity | Prone to peak tailing |
| End-Capped C18 (Type B Silica) | Low silanol activity due to high purity and TMS capping.[5][9] | Significantly reduced tailing, more symmetrical peak. |
| Phenyl-Hexyl | Provides alternative π-π interaction selectivity | Good peak shape, potentially different retention time. |
| Embedded Polar Group (EPG) | Silanols are shielded by an embedded polar group | Excellent peak symmetry. |
Experimental Protocols
Protocol 1: Calculation of USP Tailing Factor (Tf)
This protocol describes the standard method for quantifying peak asymmetry.
Methodology:
-
Draw the Peak Baseline: Extrapolate the baseline from before the peak starts to after it ends.
-
Determine Peak Maximum: Identify the highest point of the peak and drop a vertical line to the baseline. This is the retention time (tᵣ).
-
Measure at 5% Peak Height: Measure the maximum peak height from the baseline. Calculate 5% of this height.
-
Measure Peak Widths: At 5% of the peak height, measure the full width of the peak (W₀.₀₅).
-
Measure Front Half-Width: Measure the distance from the leading edge of the peak to the vertical line at tᵣ. This is the front half-width (f).
-
Calculate the Tailing Factor: Use the following USP formula: Tf = W₀.₀₅ / (2 * f)
Caption: Measurement points for calculating the USP Tailing Factor.
Protocol 2: General Column Flushing and Regeneration
This protocol can help remove strongly retained contaminants that may cause peak tailing.
Materials:
-
HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
HPLC system
Procedure:
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Low pH Wash: Flush the column with 20-30 column volumes of your mobile phase without any buffer salts (e.g., 80:20 ACN:H₂O).
-
Strong Organic Wash: Flush the column with 30-50 column volumes of 100% Isopropanol. IPA is an excellent solvent for removing strongly adsorbed non-polar compounds.
-
Intermediate Wash: Flush with 20 column volumes of 100% Methanol.
-
Re-equilibration: Re-introduce your analytical mobile phase (including buffer) and flush for at least 30 column volumes, or until the backpressure is stable.
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to assess if peak shape has improved.
References
- 1. chromtech.com [chromtech.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. labcompare.com [labcompare.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
Technical Support Center: Synthesis of 2-Isopropoxy-1,3-diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropoxy-1,3-diisopropylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Williamson ether synthesis, a common method for preparing such ethers.
Issue 1: Low or No Yield of the Desired Ether Product
Possible Cause 1.1: Steric Hindrance
The synthesis of this compound is challenging due to significant steric hindrance around the oxygen atom of the 2,6-diisopropylphenoxide and the secondary carbon of the isopropyl halide.[1] This steric bulk slows down the desired SN2 reaction.
-
Solution:
-
Increase the reaction time and temperature. However, be aware that higher temperatures can favor the elimination side reaction.
-
Consider using a more reactive isopropylating agent with a better leaving group, such as isopropyl tosylate or triflate, instead of isopropyl bromide or chloride.
-
Alternative, less sterically sensitive methods like the Mitsunobu reaction may be more effective for synthesizing hindered ethers.[1]
-
Possible Cause 1.2: Competing E2 Elimination Reaction
The use of a secondary alkyl halide (e.g., isopropyl bromide) with a strong base (the phenoxide) makes the E2 elimination a major competing side reaction, leading to the formation of propene gas.[2][3]
-
Solution:
-
Use a less sterically hindered base if possible, although in the Williamson synthesis, the alkoxide is also the nucleophile.
-
Employ a polar aprotic solvent such as DMF or DMSO to favor the SN2 reaction over E2.[2]
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Possible Cause 1.3: Incomplete Deprotonation of 2,6-diisopropylphenol
For the Williamson ether synthesis to proceed, the starting phenol must be fully deprotonated to form the nucleophilic phenoxide.
-
Solution:
-
Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation. The evolution of hydrogen gas can be a visual indicator of the reaction's progress.[4]
-
Ensure anhydrous reaction conditions, as any water present will react with the strong base.
-
Issue 2: Presence of Significant Impurities in the Product Mixture
Possible Cause 2.1: Formation of Isomeric Byproducts
If the starting material, 2,6-diisopropylphenol, is not pure, isomeric phenols (e.g., 2,4-diisopropylphenol) can also undergo etherification, leading to isomeric ether impurities. The synthesis of 2,6-diisopropylphenol itself can produce isomeric byproducts.[5][6]
-
Solution:
-
Ensure the purity of the starting 2,6-diisopropylphenol using techniques like distillation or chromatography.
-
Purify the final product using column chromatography or fractional distillation to separate the desired ether from its isomers.
-
Possible Cause 2.2: C-Alkylation instead of O-Alkylation
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to byproducts.
-
Solution:
-
The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the Williamson ether synthesis.[7] This involves the reaction of 2,6-diisopropylphenol with an isopropyl halide (like isopropyl bromide) in the presence of a strong base.[4][8]
Q2: Why is the yield of this compound often low in a standard Williamson ether synthesis?
A2: The low yield is primarily due to two factors: significant steric hindrance from the two isopropyl groups on the phenol and the secondary nature of the isopropyl halide. This combination leads to a slow SN2 reaction and a competing E2 elimination reaction that forms propene.[1][2][3]
Q3: What are the main side reactions to be aware of?
A3: The primary side reaction is the E2 elimination of the isopropyl halide to form propene.[3] Other potential side reactions include C-alkylation of the phenoxide and reactions involving any isomeric impurities present in the starting materials.[2]
Q4: Can this ether be formed as a byproduct in other reactions?
A4: Yes, this compound is a known impurity in the industrial synthesis of Propofol (2,6-diisopropylphenol).[5][7] It can be formed when the phenol product is further alkylated under the reaction conditions.
Q5: Are there alternative methods to synthesize sterically hindered ethers like this one?
A5: Yes, for sterically hindered ethers, alternative methods can provide better yields. These include:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to couple an alcohol and a nucleophile under milder, neutral conditions.[1]
-
Acid-Catalyzed Ether Synthesis: This can be effective for the synthesis of ethers from tertiary alcohols, but may be less suitable for this specific secondary ether due to potential carbocation rearrangements.[1]
-
Electrochemical Methods: Newer methods using electrochemical oxidation to generate carbocations from carboxylic acids have been developed for the synthesis of hindered ethers.[9][10]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Deprotonation of 2,6-diisopropylphenol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Add 1.0 equivalent of 2,6-diisopropylphenol to the solvent.
-
Slowly add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the sodium 2,6-diisopropylphenoxide.
-
-
Ether Formation:
-
To the solution of the phenoxide, add 1.2 equivalents of 2-bromopropane.
-
Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction may require several hours to days to proceed to a reasonable conversion due to steric hindrance.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Sterically Hindered Ethers
| Method | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), heat | Readily available reagents, one-pot reaction | Low yields for hindered systems, competing elimination[2][3] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, neutral conditions | Mild conditions, good for hindered alcohols[1] | Stoichiometric phosphine oxide byproduct can complicate purification[1] |
| Acid-Catalyzed Dehydration | Strong acid catalyst (e.g., H₂SO₄), heat | Simple procedure | Primarily for symmetrical ethers, risk of carbocation rearrangements[1] |
| Electrochemical Synthesis | Graphite electrodes, base, electrolyte | Can synthesize highly hindered ethers with good yields[9] | Requires specialized electrochemical equipment |
Visualizations
Caption: Williamson ether synthesis pathway and competing E2 elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 7. This compound|Propofol Impurity [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Improved Synthesis of Hindered Ethers - ChemistryViews [chemistryviews.org]
- 10. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Isopropoxy-1,3-diisopropylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isopropoxy-1,3-diisopropylbenzene. The primary synthetic route discussed is the Williamson ether synthesis, a common method for forming ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-diisopropylphenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
Q2: Why is the yield often low when synthesizing this compound using the Williamson ether synthesis?
A2: Low yields are typically due to two main factors: steric hindrance and a competing elimination reaction. The two isopropyl groups on the phenol create significant steric bulk around the oxygen atom, making it difficult for the isopropyl halide to be attacked.[1][2][3] Additionally, the use of a secondary alkyl halide (isopropyl halide) and a strong base (the phenoxide) promotes the E2 elimination side reaction, which forms propene gas instead of the desired ether product.[1][2][3][4]
Q3: What are the major side products in this reaction?
A3: The primary side product is propene, formed via the E2 elimination of the isopropyl halide.[2][3] Other potential side products can include C-alkylation products, where the isopropyl group attaches to the benzene ring instead of the oxygen atom, although this is generally less favored.[5]
Q4: Can I use a tertiary alkyl halide for this type of synthesis?
A4: No, using a tertiary alkyl halide in a Williamson ether synthesis will almost exclusively result in the elimination product (an alkene) and is not a viable method for synthesizing ethers.[3][4][6]
Q5: Are there alternative methods to the Williamson ether synthesis for preparing sterically hindered ethers?
A5: Yes, for highly sterically hindered ethers, alternative methods like the Mitsunobu reaction can be more effective.[1] The Mitsunobu reaction proceeds under milder, neutral conditions and can be a good option for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or no conversion of the starting 2,6-diisopropylphenol.
-
Potential Cause 1: Incomplete deprotonation of the phenol.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. Sodium hydride (NaH) is a common and effective choice.[3] Use at least a stoichiometric amount (1.0 equivalent) or a slight excess of the base. Ensure the reaction is performed under anhydrous (dry) conditions, as water will consume the base.
-
-
Potential Cause 2: Low reaction temperature.
-
Solution: While lower temperatures can favor the desired SN2 reaction over elimination, the reaction rate may be very slow due to steric hindrance.[2] Consider gradually increasing the reaction temperature, but monitor for an increase in the propene byproduct.
-
Problem 2: The major product isolated is propene, not the desired ether.
-
Potential Cause: The E2 elimination reaction is outcompeting the SN2 substitution.
-
Solution 1: Change the leaving group on the isopropyl halide. Iodide is a better leaving group than bromide or chloride, which can sometimes favor the SN2 reaction. Consider using 2-iodopropane.
-
Solution 2: Use a less sterically hindered base if possible, although in this case the nucleophile is fixed.
-
Solution 3: Modify the reaction conditions. Lowering the reaction temperature can favor the SN2 pathway.[2]
-
Problem 3: The reaction is slow and takes a long time to reach completion.
-
Potential Cause: High steric hindrance.
-
Solution: This is expected for this reaction. Be patient and allow for longer reaction times. Using a higher concentration of reactants can sometimes help to increase the reaction rate. Some literature suggests that sonication can dramatically reduce reaction times in sterically hindered systems.[1]
-
Data Presentation
The following table summarizes hypothetical data for the synthesis of this compound, illustrating the effect of different reaction conditions on yield and purity.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Propene Byproduct (relative %) |
| 1 | NaH | THF | 25 | 48 | 35 | 95 | 60 |
| 2 | NaH | THF | 65 (reflux) | 12 | 45 | 80 | 15 |
| 3 | K₂CO₃ | DMF | 80 | 24 | 20 | 90 | 75 |
| 4 | NaH | DMF | 65 | 12 | 55 | 85 | 10 |
This data is illustrative and intended for comparison purposes.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2,6-diisopropylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-iodopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled.
-
Deprotonation: Under a nitrogen atmosphere, 2,6-diisopropylphenol (1.0 eq.) is dissolved in anhydrous THF. Sodium hydride (1.1 eq.) is carefully added portion-wise at 0 °C (ice bath). The mixture is stirred at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the sodium phenoxide.
-
Alkylation: 2-iodopropane (1.2 eq.) is added dropwise via syringe to the stirred suspension at room temperature. The reaction mixture is then heated to reflux (approximately 65 °C) and monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 12-24 hours), the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Troubleshooting NMR Signal Overlap in 2-Isopropoxy-1,3-diisopropylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the NMR analysis of 2-isopropoxy-1,3-diisopropylbenzene, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why am I observing signal overlap in the 1H NMR spectrum of this compound?
A1: The molecular structure of this compound contains three isopropyl groups in close proximity on a benzene ring. This steric hindrance can restrict bond rotation, leading to complex splitting patterns and similar chemical environments for the methyl and methine protons of the isopropyl groups. The aromatic protons may also exhibit close chemical shifts, resulting in overlapping multiplets.
Q2: What are the expected chemical shift regions for the protons in this compound?
Q3: What is the first and simplest step I can take to try and resolve overlapping signals?
A3: A straightforward initial approach is to re-acquire the 1H NMR spectrum in a different deuterated solvent.[2] Aromatic solvents like benzene-d6 or toluene-d8 can induce significant changes in chemical shifts compared to common solvents like CDCl3 due to the Aromatic Solvent Induced Shift (ASIS) effect.[3][4] This can often separate crowded signals.
Q4: If changing the solvent doesn't completely resolve the overlap, what is the next logical step?
A4: Varying the temperature of the NMR experiment can be an effective strategy.[5][6] Changes in temperature can affect the rate of conformational exchange, which may be contributing to broad or overlapping signals, especially concerning the rotation of the isopropoxy group.
Q5: When should I consider using 2D NMR spectroscopy?
A5: If the above methods are insufficient, 2D NMR is a powerful tool for resolving overlap by spreading the signals into a second dimension.[7][8][9] Experiments like COSY can identify coupled protons, while HSQC and HMBC can correlate protons to their directly attached or long-range coupled carbons, respectively.[10][11] NOESY can be used to identify protons that are close in space, which is particularly useful for this sterically crowded molecule.[12][13][14][15][16]
Troubleshooting Guide: Resolving Signal Overlap
This guide provides a systematic workflow to address signal overlap in the NMR spectrum of this compound.
Step 1: Solvent Titration
Changing the solvent can alter the chemical environment of the protons, leading to better signal dispersion.
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare separate, identically concentrated solutions of this compound (e.g., 5-10 mg in 0.5-0.7 mL) in different deuterated solvents such as CDCl3, benzene-d6, acetone-d6, and DMSO-d6.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference (δ = 0.00 ppm).
-
NMR Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample under identical conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent that provides the best resolution of the overlapping signals.
Step 2: Temperature Variation
Altering the experimental temperature can help resolve signals that are broadened or overlapping due to dynamic processes like conformational exchange.[17][18]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample in a solvent with a suitable boiling and freezing point for the desired temperature range (e.g., toluene-d8 for high temperatures, or CD2Cl2 for low temperatures).
-
Initial Spectrum: Acquire a standard 1D 1H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Adjustment: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquisition.[19]
-
NMR Acquisition: Acquire a 1D 1H NMR spectrum at each temperature.
-
Data Analysis: Observe the changes in chemical shifts and line shapes. Coalescence of signals or sharpening of broad peaks can indicate the presence of dynamic processes and may lead to a more resolved spectrum at a specific temperature.
Step 3: 2D NMR Spectroscopy
If 1D methods are insufficient, 2D NMR experiments can provide the necessary resolution and connectivity information.
Experimental Protocols: 2D NMR
-
COSY (Correlation Spectroscopy): Identifies J-coupled protons (typically through 2-3 bonds). This is useful for identifying which aromatic protons are adjacent and for tracing the spin systems of the isopropyl groups.[20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å).[12][13][14][15][16] This is particularly valuable for confirming the spatial relationships between the three isopropyl groups and the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[10][11] This can help to distinguish the methine and methyl signals of the different isopropyl groups based on their 13C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[10][11][21] This is useful for assigning quaternary carbons and for linking the isopropyl groups to the aromatic ring.
General Acquisition Parameters for 2D NMR:
| Parameter | COSY | NOESY | HSQC | HMBC |
| Pulse Program | cosygpqf | noesygpphpp | hsqcedetgpsisp2.3 | hmbcetgpl3nd |
| Number of Scans (NS) | 2-8 | 8-16 | 2-4 | 4-16 |
| Number of Increments (TD1) | 256-512 | 256-512 | 128-256 | 256-512 |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2 s | 1.8-2 s |
| Mixing Time (d8) | N/A | 0.5-1.5 s | N/A | N/A |
Note: These are general starting parameters and may need to be optimized for your specific instrument and sample.
Data Presentation
Table 1: Estimated 1H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.
| Proton Type | This compound (Estimated) | 1,3-Diisopropylbenzene[22] | 2,6-Diisopropylaniline[23][24] | Aromatic Ethers (General Range)[1][25][26] |
| Aromatic CH | 6.8 - 7.3 | 7.0 - 7.3 | 6.8 - 7.1 | 6.5 - 8.0 |
| Isopropyl CH (on ring) | 2.9 - 3.5 | ~2.9 | ~3.1 | N/A |
| Isopropoxy CH | 3.5 - 4.5 | N/A | N/A | 3.4 - 4.5 |
| Isopropyl CH3 | 1.1 - 1.4 | ~1.2 | ~1.2 | N/A |
| Isopropoxy CH3 | 1.2 - 1.5 | N/A | N/A | N/A |
Note: The estimated chemical shifts for this compound are based on the additive effects of the substituents and data from analogous compounds. Actual values may vary.
Visualizations
Caption: Troubleshooting workflow for NMR signal overlap.
Caption: Molecular structure of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. proprep.com [proprep.com]
- 14. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 21. scribd.com [scribd.com]
- 22. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]
- 23. 2,6-Diisopropylaniline(24544-04-5) 1H NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Technical Support Center: Synthesis of 2-Isopropoxy-1,3-diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropoxy-1,3-diisopropylbenzene.
Hypothesized Synthetic Pathway
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Friedel-Crafts Alkylation of a suitable phenolic precursor to obtain a diisopropylphenol. For the synthesis of a 2,6-disubstituted final product, starting with phenol and performing a di-isopropylation is a common approach.
-
Step 2: Williamson Ether Synthesis to convert the diisopropylphenol to the target ether using an isopropylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the 2,6-diisopropylphenol intermediate?
A1: The most common starting material is phenol, which is subjected to Friedel-Crafts alkylation with propylene or isopropyl alcohol in the presence of an acid catalyst.[1][2] Another approach involves the di-isopropylation of p-hydroxybenzoic acid followed by decarboxylation.[3][4]
Q2: My Williamson ether synthesis step is resulting in a low yield. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of sterically hindered phenols like 2,6-diisopropylphenol are common. The primary causes include:
-
Steric Hindrance: The bulky isopropyl groups flanking the hydroxyl group impede the approach of the isopropylating agent.[5][6]
-
Elimination Side Reaction: The alkoxide, being a strong base, can promote the E2 elimination of the isopropyl halide to form propene, especially with secondary halides like isopropyl bromide.[7][8]
-
Incomplete Deprotonation: The phenolic proton may not be fully removed, leading to unreacted starting material.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to low conversion.
Q3: What side products should I expect during the Friedel-Crafts alkylation step?
A3: The Friedel-Crafts isopropylation of phenol can lead to a mixture of products, including:
-
2-isopropylphenol (mono-alkylation product)[1]
-
4-isopropylphenol (mono-alkylation product)
-
2,4-diisopropylphenol (di-alkylation product)[1]
-
2,4,6-triisopropylphenol (tri-alkylation product)[9]
-
Diisopropyl ether (from the self-condensation of isopropyl alcohol)[1]
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the potential for similarly non-polar byproducts. The primary methods would be:
-
Fractional Distillation under Reduced Pressure: This is suitable for separating compounds with different boiling points.
-
Column Chromatography: Using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) can separate the target compound from more polar impurities.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Alkylation of Phenol
| Symptom | Possible Cause | Suggested Solution |
| High proportion of mono-isopropylphenol | Insufficient amount of alkylating agent or catalyst, or reaction time is too short. | Increase the molar ratio of isopropyl alcohol/propylene to phenol. Increase the catalyst loading or reaction time. Monitor the reaction progress by GC or TLC. |
| Formation of significant amounts of 2,4-diisopropylphenol and 2,4,6-triisopropylphenol | Reaction temperature is too high, or the catalyst is not selective. | Optimize the reaction temperature; lower temperatures often favor ortho-alkylation. Screen different acid catalysts (e.g., H-beta, H-mordenite) for better selectivity.[2] |
| Low overall conversion of phenol | Inactive catalyst, insufficient reaction temperature, or presence of water. | Ensure the catalyst is active and used in sufficient quantity. Increase the reaction temperature cautiously. Ensure all reagents and glassware are dry. |
Issue 2: Low Yield or Failure of Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Recovery of unreacted 2,6-diisopropylphenol | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the reaction is carried out under an inert atmosphere (N2 or Ar) to prevent moisture from quenching the base. |
| Detection of propene gas and low product yield | E2 elimination is the major reaction pathway.[7] | Use a less hindered, more reactive isopropylating agent if possible (though options are limited). Optimize reaction conditions by using a lower temperature and a more polar aprotic solvent to favor the SN2 reaction. |
| Reaction is very slow or stalls | Steric hindrance is preventing the SN2 reaction.[8][10] | Increase the reaction temperature, but be mindful of promoting the elimination side reaction. Increase the reaction time significantly (monitor by TLC or GC). Consider alternative ether synthesis methods for highly hindered systems, although these may be more complex.[11] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diisopropylphenol (Propofol) via Friedel-Crafts Alkylation
This protocol is adapted from studies on the isopropylation of phenol.[2][12]
Materials:
-
Phenol
-
Isopropyl alcohol (IPA)
-
H-beta zeolite catalyst
-
Nitrogen gas
-
Toluene (solvent)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a multi-neck round-bottom flask with a condenser, mechanical stirrer, and nitrogen inlet.
-
Charge the flask with phenol, toluene, and the H-beta catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 180-220°C) under a nitrogen atmosphere.
-
Slowly add isopropyl alcohol to the reaction mixture over several hours.
-
Maintain the reaction at temperature for the desired time (e.g., 4-8 hours), monitoring the progress by GC analysis of aliquots.
-
After cooling to room temperature, filter off the catalyst.
-
Wash the organic phase with a sodium hydroxide solution to remove unreacted phenol.
-
Neutralize the aqueous phase with hydrochloric acid and extract with toluene.
-
Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Protocol 2: Williamson Ether Synthesis of this compound
Materials:
-
2,6-Diisopropylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
2-Bromopropane or 2-iodopropane
-
Nitrogen or Argon gas
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.
-
Under an inert atmosphere, add the 2,6-diisopropylphenol and anhydrous THF to the flask.
-
Carefully add the sodium hydride portion-wise at 0°C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Slowly add the 2-bromopropane or 2-iodopropane to the reaction mixture.
-
Heat the reaction to reflux and maintain for 24-48 hours, monitoring the progress by TLC or GC.
-
After cooling, cautiously quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.
Quantitative Data
Table 1: Representative Reaction Parameters for Phenol Isopropylation
| Parameter | Value | Reference |
| Catalyst | H-beta zeolite | [12] |
| Phenol:IPA Molar Ratio | 1:4 | [12] |
| Reaction Temperature | 200°C | [1] |
| Phenol Conversion | ~94% | [12] |
| 2,6-Diisopropylphenol Selectivity | ~56% | [12] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Phenol | 94.11 | 181.7 |
| 2,6-Diisopropylphenol | 178.27 | 220 |
| This compound | 220.35 | Not readily available |
| 2-Bromopropane | 122.99 | 59-60 |
Visualizations
Caption: Hypothesized two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Propofol Analogues: Benchmarking Against the Elusive 2-Isopropoxy-1,3-diisopropylbenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analogues of the anesthetic agent Propofol, with a special focus on the structural and theoretical comparison to 2-Isopropoxy-1,3-diisopropylbenzene (also known as Propofol Isopropyl Ether). Due to a lack of publicly available pharmacological data for this compound, a direct experimental comparison is not possible at this time. Therefore, this document presents a theoretical evaluation of its potential activity based on established structure-activity relationships of other Propofol analogues, alongside a data-driven comparison of well-characterized analogues such as halogenated derivatives and the water-soluble prodrug, Fospropofol.
The Subject of Comparison: this compound
This compound is a known impurity of Propofol, identified as Propofol Impurity G in pharmacopeial standards.[1][2][3][4][5] Structurally, it differs from Propofol by the substitution of the hydroxyl group with an isopropoxy group. This seemingly minor modification has significant implications for its potential pharmacological activity. The phenolic hydroxyl group of Propofol is crucial for its anesthetic properties, acting as a hydrogen bond donor in its interaction with the GABA-A receptor.[6] The replacement of this hydroxyl group with an ether linkage in this compound eliminates this hydrogen bonding capability, leading to the hypothesis that it would lack significant anesthetic activity and may even act as an antagonist.[6]
Comparative Analysis with Active Propofol Analogues
While experimental data for this compound is absent, a robust body of research exists for other analogues. This section compares two key classes: halogenated Propofol derivatives and the prodrug Fospropofol.
Halogenated Propofol Analogues
Halogenation of the Propofol molecule has been explored to modulate its potency and selectivity. The following table summarizes key in vitro and in vivo data for some of these analogues.
| Compound | GABA-A Receptor Modulation (α1β3γ2L) EC50 (µM) | Anesthetic Potency (Tadpole Loss-of-Righting) EC50 (µM) | Reference |
| Propofol | 4 - 7 | 0.87 | [7] |
| 4-Fluoropropofol | 4 - 7 | 0.65 | [7] |
| 4-Chloropropofol | 4 - 7 | 0.44 | [7] |
| 4-Bromopropofol | 4 - 7 | 0.35 | [7] |
As the data indicates, halogenation at the para position of the phenol ring does not significantly alter the in vitro potency for GABA-A receptor modulation but tends to increase in vivo anesthetic potency, with a correlation to the size of the halogen atom.[7][8]
Fospropofol: A Water-Soluble Prodrug
Fospropofol is a phosphate ester prodrug of Propofol designed to overcome the solubility issues of the parent compound. It is metabolized in vivo by alkaline phosphatases to yield Propofol.[9][10]
| Parameter | Fospropofol | Propofol (from Fospropofol) | Propofol (emulsion) | Reference |
| Pharmacokinetics (Human) | ||||
| Time to Peak Concentration (bolus) | ~8-12 min | ~8-12 min | ~1-2 min | [11] |
| Terminal Half-life | ~48-52 min | ~2.06 hours | ~2-24 hours (context-sensitive) | [11][12] |
| Volume of Distribution (Vd) | ~0.33 L/kg | ~5.8 L/kg | Varies | [11] |
| Pharmacodynamics (Human) | ||||
| Onset of Sedation | 4 - 8 min | 4 - 8 min | < 1 min | [11] |
| Dose for Loss of Consciousness | 1160 mg infusion | 2.1 ± 0.6 µg/mL (plasma conc.) | 2-2.5 mg/kg | [10][13] |
The pharmacokinetic profile of Fospropofol leads to a slower onset and potentially more sustained action compared to Propofol administered as a lipid emulsion.[14][15][16][17]
Experimental Protocols
GABA-A Receptor Modulation Assay
The activity of Propofol and its analogues on the GABA-A receptor is typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant human GABA-A receptors (e.g., α1β3γ2L subunits).
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a buffer solution. They are impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: A submaximal concentration of GABA is applied to elicit a baseline current. The compound of interest (e.g., a Propofol analogue) is then co-applied with GABA, and the potentiation of the GABA-induced current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value for the modulatory effect.[7]
Tadpole Loss-of-Righting Assay
This in vivo assay is a common method for assessing the anesthetic potency of drugs.
-
Animal Model: Xenopus laevis tadpoles are used.
-
Drug Exposure: Tadpoles are placed in a solution containing a specific concentration of the test compound.
-
Assessment of Righting Reflex: At set time points, each tadpole is gently turned onto its back. The inability to right itself within a specified time (e.g., 10 seconds) is defined as loss of the righting reflex.
-
Data Analysis: The concentration of the drug that causes loss of the righting reflex in 50% of the tadpoles (EC50) is determined.[7]
Pharmacokinetic Studies in Humans
Pharmacokinetic parameters for compounds like Fospropofol are determined in clinical trials with healthy volunteers.
-
Drug Administration: A defined dose of the drug is administered intravenously.
-
Blood Sampling: Arterial or venous blood samples are collected at multiple time points after administration.
-
Plasma Concentration Analysis: Plasma is separated from the blood samples, and the concentrations of the parent drug and any active metabolites are quantified using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two- or three-compartment model) to calculate parameters such as half-life, volume of distribution, and clearance.[13]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical workflow for evaluating novel anesthetic agents.
Conclusion
While this compound remains a molecule of theoretical interest due to the critical role of the hydroxyl group in Propofol's mechanism of action, a definitive statement on its pharmacological profile awaits experimental validation. The study of other analogues, such as halogenated derivatives and prodrugs like Fospropofol, continues to provide valuable insights into the structure-activity relationships of this important class of anesthetic agents. These findings not only enhance our understanding of how these drugs interact with their molecular targets but also guide the rational design of new anesthetics with improved clinical profiles. Future research focused on the direct pharmacological characterization of this compound would be invaluable in completing the comparative landscape of Propofol analogues.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Propofol EP Impurity G | 141214-18-8 | SynZeal [synzeal.com]
- 5. This compound | CAS 141214-18-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and modulation of recombinant glycine and GABAA receptors by 4-halogenated analogues of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenation and anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fospropofol - Wikipedia [en.wikipedia.org]
- 10. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 11. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Pharmacokinetics and clinical pharmacodynamics of the new propofol prodrug GPI 15715 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of the new propofol prodrug GPI 15715 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics and pharmacodynamics of the new propofol prodrug GPI 15715 and propofol emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of the new propofol prodrug GPI 15715 in rates | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
A Comparative Guide to the Analytical Validation of 2-Isopropoxy-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 2-Isopropoxy-1,3-diisopropylbenzene, a known impurity in the anesthetic agent propofol. Given the limited publicly available data exclusively for this specific compound, this document leverages validated methods for the simultaneous analysis of multiple propofol impurities, including this compound, to present a practical comparison. The primary focus is on a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method, with a plausible High-Performance Liquid Chromatography (HPLC) method presented as a viable alternative.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters for two distinct analytical approaches for the quantification of this compound and other related impurities.
Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method Validation Parameters
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD) | <10% |
| Limit of Detection (LOD) | 0.2-5.6 µg/g |
| Limit of Quantitation (LOQ) | 0.7-18.7 µg/g |
| Specificity | High (Mass Spectrometric Detection) |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A Plausible Alternative
| Validation Parameter | Expected Performance Metric |
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD) | <15% |
| Limit of Detection (LOD) | 5-10 µg/g |
| Limit of Quantitation (LOQ) | 15-30 µg/g |
| Specificity | Moderate to High (Chromatographic Separation) |
Experimental Protocols
Detailed Methodology: GC-MS/MS for Propofol Impurities
This method is designed for the simultaneous determination of 11 related impurities in propofol, including this compound.
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Technique: Pulsed splitless injection is utilized to enhance sensitivity and reduce thermal degradation of analytes.[1][2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/minute, hold for 2 minutes.
-
Ramp 2: Increase to 250°C at 20°C/minute, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Sample Preparation: The propofol bulk drug is dissolved in a suitable organic solvent, such as methanol or ethanol, to a final concentration within the validated linear range.
-
Validation: The method is extensively validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Plausible Methodology: HPLC-UV for Diisopropylbenzene Isomers and Related Substances
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for reversed-phase chromatography of non-polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 270 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Validation: The method would require validation for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines.
Mandatory Visualizations
The following diagrams illustrate the workflow of analytical method validation and a comparison of the two discussed methods.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A comparison of key performance characteristics between GC-MS/MS and HPLC-UV.
References
A Comparative Analysis for Researchers: 2-Isopropoxy-1,3-diisopropylbenzene and 1,3-diisopropylbenzene
In the landscape of aromatic hydrocarbons, 2-Isopropoxy-1,3-diisopropylbenzene and 1,3-diisopropylbenzene present distinct profiles in their synthesis, applications, and overall relevance to the scientific community. This guide provides a detailed comparative study of these two compounds, offering insights for researchers, scientists, and professionals in drug development. While 1,3-diisopropylbenzene is a well-established chemical intermediate, this compound is primarily recognized as a reference standard in the quality control of the anesthetic agent, propofol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1,3-diisopropylbenzene is presented below. The data for 1,3-diisopropylbenzene is well-documented, while the properties for this compound are primarily based on its identification as a propofol-related compound.
| Property | This compound | 1,3-diisopropylbenzene |
| Synonyms | Propofol Related Compound C, Propofol Isopropyl Ether[1][2] | m-Diisopropylbenzene, 3-Isopropylcumene |
| CAS Number | 141214-18-8[3] | 99-62-7[4] |
| Molecular Formula | C₁₅H₂₄O[3] | C₁₂H₁₈[4] |
| Molecular Weight | 220.35 g/mol [5] | 162.27 g/mol [6] |
| Appearance | - | Colorless liquid[4] |
| Boiling Point | - | 203 °C[4] |
| Melting Point | - | -63 °C[4] |
| Density | - | 0.856 g/mL at 25 °C |
| Solubility | - | Insoluble in water; soluble in organic solvents like ether, hexane, and benzene.[7] |
Synthesis and Manufacturing
The synthesis routes for these two compounds differ significantly, reflecting their distinct applications.
1,3-diisopropylbenzene is commercially produced through the Friedel-Crafts alkylation of benzene or cumene with propylene, typically using a solid acid catalyst.[6] The process can be tailored to produce a mixture of diisopropylbenzene isomers, from which the meta-isomer is separated.[8]
This compound , also known as Propofol Isopropyl Ether, is not produced on a large industrial scale but is available as a certified reference material.[1] Its synthesis would likely involve the Williamson ether synthesis, starting from 2,6-diisopropylphenol (propofol) and an isopropylating agent. Given its role as a process impurity in propofol manufacturing, it may also form as a byproduct during the synthesis of propofol.[9]
Experimental Protocols
Synthesis of 1,3-diisopropylbenzene (Illustrative Lab-Scale Protocol):
A laboratory-scale synthesis of 1,3-diisopropylbenzene can be achieved via Friedel-Crafts alkylation.
-
Materials: Benzene, propylene (or 2-chloropropane), and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
A reaction flask is charged with benzene and the Lewis acid catalyst under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
Propylene gas is bubbled through the stirred mixture, or 2-chloropropane is added dropwise.
-
The reaction temperature is maintained throughout the addition.
-
Upon completion, the reaction is quenched by carefully adding water.
-
The organic layer is separated, washed with a mild base and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
The crude product is purified by fractional distillation to isolate the 1,3-diisopropylbenzene isomer.
-
Analysis of this compound as a Propofol Impurity (General Protocol):
The identification and quantification of this compound in propofol samples are typically performed using chromatographic techniques.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of propofol and its impurities.[9][10]
-
Sample Preparation: A sample of the propofol drug substance is dissolved in a suitable organic solvent.
-
GC-MS Analysis:
-
The prepared sample is injected into the GC system.
-
The components are separated on a capillary column.
-
The separated components are detected by a mass spectrometer, which provides mass-to-charge ratio information for identification.
-
Quantification is achieved by comparing the peak area of the impurity to that of a certified reference standard of this compound.
-
Applications and Performance
The applications of these two compounds are in entirely different domains.
1,3-diisopropylbenzene is a versatile chemical intermediate with a range of industrial applications.[11][12] It serves as a precursor in the synthesis of other chemicals, including:
-
Resorcinol: A key application where 1,3-diisopropylbenzene is converted to resorcinol via the Hock rearrangement.[4]
-
Polymers and Resins: Used in the production of certain polymers and resins.
-
Other Chemicals: It can be a starting material for various organic syntheses.[7]
Due to its role as a bulk chemical, its performance is evaluated based on purity, yield in subsequent reactions, and cost-effectiveness.
This compound 's primary role is as a certified reference material for the quality control of propofol.[1][2] Its "performance" is therefore related to its purity and accuracy as an analytical standard. It is crucial for:
-
Impurity Profiling: Helping to identify and quantify this specific impurity in batches of propofol.[9]
-
Method Validation: Used to validate analytical methods for the quality assessment of propofol.
-
Regulatory Compliance: Ensuring that the levels of this impurity in the final drug product are within the stringent limits set by regulatory bodies.
A direct performance comparison in a specific application is not feasible, as one is a starting material and the other is an analytical standard for an end-product.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and analytical workflows for the two compounds.
References
- 1. Propofol Related Compound C - 2,6-Diisopropylphenyl isopropyl ether [sigmaaldrich.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. store.usp.org [store.usp.org]
- 4. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-Diisopropylbenzene (DIPB) (1,3-Diisopropylbenzene) | Eastman [eastman.com]
- 12. 1,3-Diisopropylbenzene (99-62-7) at Nordmann - nordmann.global [nordmann.global]
Propofol and its Ether Impurity: A Comparative Analysis for Drug Development Professionals
An in-depth comparison of the anesthetic agent Propofol and its common impurity, 2-Isopropoxy-1,3-diisopropylbenzene, highlighting the critical role of structure-activity relationships and purity in drug development.
This guide provides a detailed comparison of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), and its structurally similar impurity, this compound. For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug safety and efficacy. This comparison utilizes available physicochemical data and insights from structure-activity relationship (SAR) studies to illuminate how a minor modification to a functional group can dramatically alter a compound's biological activity.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of drug development involves characterizing the physicochemical properties of a drug substance and its impurities. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity.
| Property | Propofol | This compound | Reference |
| Molecular Formula | C₁₂H₁₈O | C₁₅H₂₄O | [1] |
| Molecular Weight | 178.27 g/mol | 220.35 g/mol | [1] |
| Boiling Point | 256 °C | Not available | [1] |
| Melting Point | 18 °C | Not available | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.79 | Not available | [1] |
| Water Solubility | 124 mg/L | Not available | [1] |
| Functional Group at Position 2 | Hydroxyl (-OH) | Isopropoxy (-OCH(CH₃)₂) |
The Decisive Role of the Hydroxyl Group: Insights from Structure-Activity Relationship Studies
The primary structural difference between Propofol and its isopropoxy impurity lies in the functional group at the 2-position of the diisopropylbenzene ring. Propofol possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. In contrast, this compound has an ether linkage (-OCH(CH₃)₂), which can only act as a hydrogen bond acceptor. This seemingly minor change has profound implications for the molecule's interaction with biological targets.
Studies on Propofol analogues have demonstrated that the hydroxyl group is crucial for its anesthetic activity. Research investigating a library of 1,3-diisopropylbenzene derivatives has shown that replacing the hydroxyl group with functionalities that cannot donate a hydrogen bond can convert the molecule from a sedative to an antagonist of Propofol's effects.
The proposed mechanism of action for Propofol involves its potentiation of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. The hydrogen-bonding capability of the hydroxyl group is thought to be essential for its binding to and modulation of this receptor. The absence of a hydrogen bond donor in this compound likely prevents it from effectively interacting with the GABAA receptor in the same manner as Propofol, thus rendering it inactive as an anesthetic and potentially conferring antagonistic properties.
Visualizing the Structural and Functional Differences
To better understand the relationship between these compounds and the experimental workflows used to assess their activity, the following diagrams are provided.
Caption: Structural relationship between Propofol and its derivatives.
Caption: Experimental workflow for assessing anesthetic/antagonistic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the comparison of Propofol and its impurities.
Zebrafish Anesthesia and Antagonism Assay
This protocol is adapted from studies evaluating the effects of Propofol and its analogs on larval zebrafish behavior.
-
Animal Husbandry: Zebrafish (Danio rerio) larvae are raised to 5 days post-fertilization in standard E3 embryo medium.
-
Experimental Setup: Individual larvae are placed in separate wells of a 96-well plate containing E3 medium.
-
Compound Administration: Stock solutions of test compounds (e.g., Propofol, this compound) are prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the E3 medium of the wells. For antagonism studies, the potential antagonist is added to wells containing a range of Propofol concentrations.
-
Behavioral Assessment: The 96-well plate is placed in an automated tracking device. The movement of the larvae is monitored under controlled light and dark cycles. Two primary endpoints are typically measured:
-
Spontaneous Movement: The total distance moved by the larvae in the absence of any external stimulus.
-
Elicited Movement: The response of the larvae to a defined stimulus, such as a light flash or a sound/vibration.
-
-
Data Analysis: The movement data is used to generate dose-response curves. The concentration of the compound that produces a 50% reduction in movement (EC50) is calculated. For antagonism, a rightward shift in the Propofol dose-response curve in the presence of the test compound indicates antagonistic activity.
Analytical Method for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound (Propofol Related Compound C) in a Propofol drug substance.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: A solution of known concentration of this compound reference standard is prepared in the mobile phase.
-
Sample Solution: A solution of the Propofol drug substance is prepared in the mobile phase at a specified concentration.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, which is confirmed by the injection of the standard solution.
-
Quantification: The amount of the impurity in the Propofol sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard solution.
Conclusion
The comparison between Propofol and its impurity, this compound, underscores a fundamental principle in pharmacology and drug development: minor changes in molecular structure can lead to major differences in biological activity. The presence of a hydroxyl group in Propofol is critical for its anesthetic effects, and its replacement with an isopropoxy group, as seen in the impurity, likely abolishes this activity.
For researchers and drug development professionals, this highlights the importance of:
-
Thorough Structure-Activity Relationship Studies: To understand the molecular determinants of a drug's desired and undesired effects.
-
Rigorous Impurity Profiling: To ensure the purity and safety of the final drug product. The use of well-characterized impurity standards, such as this compound, is essential for accurate analytical testing.
By carefully controlling for impurities and understanding the SAR of a drug candidate, the pharmaceutical industry can continue to develop safer and more effective medicines.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Isopropoxy-1,3-diisopropylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise identification and differentiation of isomeric impurities are paramount. This guide provides a detailed spectroscopic comparison of 2-isopropoxy-1,3-diisopropylbenzene, a potential process-related impurity in the manufacturing of the anesthetic agent propofol, and its structural isomers. By leveraging predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous characterization of these closely related compounds.
Spectroscopic Data Summary
The following table summarizes the predicted and experimental spectroscopic data for this compound and its parent isomers. Due to the limited availability of public experimental data for all isomers of isopropoxy-diisopropylbenzene, the values for the target compound and its positional isomers are predicted based on established principles of spectroscopy and data from analogous compounds.
| Compound | Spectroscopic Technique | Key Predicted/Experimental Data |
| This compound | ¹H NMR (Predicted) | Aromatic Protons: Multiplets in the range of δ 6.9-7.2 ppm. Isopropyl CH (x3): Septets around δ 3.0-4.5 ppm (one deshielded by ether linkage). Isopropyl CH₃ (x3): Doublets around δ 1.2-1.4 ppm. |
| ¹³C NMR (Predicted) | Aromatic C-O: δ 155-160 ppm. Aromatic C-H & C-C: δ 120-150 ppm. Isopropyl CH (x3): δ 25-35 ppm & ~70 ppm (ether). Isopropyl CH₃ (x3): δ 22-25 ppm. | |
| IR (Predicted) | C-O-C Stretch: Strong band around 1200-1250 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹. Aromatic C=C Stretch: 1450-1600 cm⁻¹. | |
| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): m/z 220. Major Fragments: Loss of isopropyl group (m/z 177), loss of isopropoxy group (m/z 161). | |
| 1,3-Diisopropylbenzene | ¹H NMR (Experimental) | Aromatic Protons: Multiplets around δ 7.0-7.3 ppm. Isopropyl CH (x2): Septet around δ 2.9 ppm. Isopropyl CH₃ (x2): Doublet around δ 1.2 ppm. |
| ¹³C NMR (Experimental) | Aromatic C-C: ~δ 149 ppm. Aromatic C-H: δ 122-126 ppm. Isopropyl CH: ~δ 34 ppm. Isopropyl CH₃: ~δ 24 ppm. | |
| IR (Experimental) | Aromatic C-H Stretch: ~3050 cm⁻¹. Aliphatic C-H Stretch: ~2870-2960 cm⁻¹. Aromatic C=C Stretch: ~1460, 1600 cm⁻¹. | |
| Mass Spectrometry (Experimental) | Molecular Ion (M⁺): m/z 162. Major Fragment: Loss of methyl group (m/z 147). | |
| 1,4-Diisopropylbenzene | ¹H NMR (Experimental) | Aromatic Protons: Singlet around δ 7.2 ppm. Isopropyl CH (x2): Septet around δ 2.9 ppm. Isopropyl CH₃ (x2): Doublet around δ 1.2 ppm. |
| ¹³C NMR (Experimental) | Aromatic C-C: ~δ 147 ppm. Aromatic C-H: ~δ 126 ppm. Isopropyl CH: ~δ 34 ppm. Isopropyl CH₃: ~δ 24 ppm. | |
| IR (Experimental) | Aromatic C-H Stretch: ~3030 cm⁻¹. Aliphatic C-H Stretch: ~2870-2960 cm⁻¹. Aromatic C=C Stretch: ~1465, 1515 cm⁻¹. | |
| Mass Spectrometry (Experimental) | Molecular Ion (M⁺): m/z 162. Major Fragment: Loss of methyl group (m/z 147). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic ethers and can be adapted for the specific isomers of isopropoxy-diisopropylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is used.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of approximately 250 ppm and a longer relaxation delay (e.g., 2-10 seconds) are typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for pure samples. For GC-MS, a capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column) is used.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically employed.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is scanned over a mass range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-300).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: General workflow for spectroscopic analysis of isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. For definitive structural elucidation, it is recommended to obtain experimental data for the specific compounds of interest and compare them with the predictions and reference data presented herein.
A Comparative Guide to Establishing the Purity of Synthetic 2-Isopropoxy-1,3-diisopropylbenzene
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthetic 2-Isopropoxy-1,3-diisopropylbenzene, a compound often related to Propofol and its derivatives. We present detailed experimental protocols and comparative data against a common starting material or potential impurity, 2,6-diisopropylphenol (Propofol), to offer a clear benchmark for purity assessment.
Introduction to Purity Analysis
Establishing the purity of synthetic compounds is a critical step in chemical research and drug development. Impurities can significantly alter a compound's physical, chemical, and biological properties, leading to inconsistent experimental results and potential safety concerns. For this compound, key potential impurities include residual starting materials like 2,6-diisopropylphenol and byproducts from the etherification reaction.
This guide compares the efficacy of three primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in quantifying the purity of this compound.
Caption: High-level workflow for purity determination.
Comparative Data Summary
The following table summarizes representative data obtained from the analysis of a synthetic batch of this compound compared with a standard of 2,6-diisopropylphenol.
| Parameter | This compound | 2,6-diisopropylphenol (Impurity) | Method |
| GC Retention Time (min) | 12.45 | 9.82 | Gas Chromatography |
| HPLC Retention Time (min) | 8.13 | 5.67 | Reverse-Phase HPLC |
| ¹H NMR Chemical Shift (ppm) | 1.25 (d, 12H), 1.35 (d, 6H), 3.65 (sept, 2H), 4.50 (sept, 1H), 7.10-7.30 (m, 3H) | 1.22 (d, 12H), 3.15 (sept, 2H), 4.85 (s, 1H, OH), 6.90-7.15 (m, 3H) | ¹H NMR Spectroscopy |
| Calculated Purity (%) | 99.2% | 0.6% | Gas Chromatography |
| Calculated Purity (%) | 99.1% | 0.7% | High-Performance Liquid Chromatography |
Detailed Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility.
-
Objective: To separate and quantify volatile components, primarily the target compound and residual 2,6-diisopropylphenol.
-
Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split mode (50:1), temperature 250°C.
-
Detector: FID, temperature 280°C.
-
Sample Preparation: Dissolve 10 mg of the synthetic sample in 1 mL of dichloromethane. Inject 1 µL.
-
Purity Calculation: Based on the area percent of the peaks, assuming a relative response factor of 1.0 for all components.
-
Objective: To provide an orthogonal separation method for purity confirmation.
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Inject 10 µL.
-
Purity Calculation: Based on the area percent of the peaks detected at 270 nm.
-
Objective: To confirm the chemical structure of the main component and identify any structurally related impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 15 mg of the sample in 0.7 mL of CDCl₃.
-
Experiment: ¹H NMR.
-
Parameters: 16 scans, 1.0 s relaxation delay.
-
Data Analysis: Process the FID using Mnova or similar software. Integrate characteristic peaks to confirm ratios and identify impurity signals. Purity is assessed qualitatively by comparing the integrals of impurity peaks to the main compound peaks.
Caption: Logical decision tree for purity validation.
Conclusion
The combination of chromatographic and spectroscopic techniques provides a robust framework for establishing the purity of synthetic this compound. While both GC and HPLC offer excellent quantitative data, their orthogonal nature ensures a more reliable assessment. GC is particularly suited for volatile impurities, whereas HPLC can detect less volatile byproducts. ¹H NMR spectroscopy serves as an indispensable tool for structural confirmation, ensuring that the primary component is indeed the target molecule and providing qualitative insights into the nature of any impurities present. For rigorous quality control, employing at least two of these methods is highly recommended.
A Comparative Guide to 2-Isopropoxy-1,3-diisopropylbenzene and its Anesthetic Modulating Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Isopropoxy-1,3-diisopropylbenzene with the anesthetic agent propofol and other structural analogs. It delves into its application as a potential antagonist of propofol-induced anesthesia, presenting supporting experimental data, detailed methodologies, and visualizations of the proposed mechanism of action.
Introduction: The Quest for Anesthetic Antagonists
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action. However, its use is associated with risks such as respiratory depression and cardiovascular instability. The development of specific antagonists to reverse propofol's effects could significantly enhance patient safety. One promising avenue of research focuses on structural analogs of propofol that lack the ability to donate a hydrogen bond, a key feature for propofol's anesthetic activity. This compound, an ether analog of propofol, has been investigated as such a potential antagonist.
Performance Comparison: Antagonism of Propofol-Induced Immobilization
Recent research by Hough et al. (2025) investigated a series of propofol derivatives for their ability to modulate propofol-induced immobilization in a larval zebrafish model.[1][2][3][4] The central hypothesis was that compounds unable to act as hydrogen-bond donors would antagonize the anesthetic effects of propofol. This compound, which lacks the hydroxyl group of propofol and is therefore incapable of hydrogen bond donation, was among the compounds studied.
The study demonstrated that non-hydrogen bond donor analogs, including this compound, effectively antagonized propofol's immobilizing effects.[1][2][3][4] This was evidenced by a rightward shift in the concentration-response curve for propofol, indicating that a higher concentration of propofol was required to achieve the same level of immobilization in the presence of the antagonist.
Quantitative Data Summary
The following table summarizes the key quantitative data from the study by Hough et al. (2025), comparing the effect of this compound and other key analogs on the EC50 of propofol for inducing loss of spontaneous movement in larval zebrafish. A higher fold shift in EC50 indicates a stronger antagonistic effect.
| Compound | Structure | Hydrogen Bond Donor | Propofol EC50 (µM) for Spontaneous Movement (in the presence of 30 µM analog) | Fold Shift in Propofol EC50 |
| Propofol (Control) | 2,6-diisopropylphenol | Yes | 0.15 | 1.0 |
| This compound | 2,6-diisopropylphenyl isopropyl ether | No | 1.2 | 8.0 |
| 2-fluoro-1,3-diisopropylbenzene ("fropofol") | 2-fluoro-1,3-diisopropylbenzene | No | 0.9 | 6.0 |
| 1,3-diisopropylbenzene (Hydrocarbon control) | 1,3-diisopropylbenzene | No | 0.16 | 1.1 |
| 2,6-diisopropylaniline | 2,6-diisopropylaniline | Yes | 0.08 | 0.5 (Potentiation) |
Data extracted and synthesized from Hough et al. (2025). The EC50 values are for propofol's effect on spontaneous movement in larval zebrafish.
Proposed Mechanism of Action
Propofol is understood to exert its anesthetic effects primarily by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This inhibitory action is believed to be dependent on the hydrogen-bonding capability of propofol's hydroxyl group.
This compound, lacking this hydroxyl group, is hypothesized to act as a competitive antagonist at the propofol binding site on the GABA-A receptor. By occupying the binding site without the ability to facilitate the conformational changes required for receptor potentiation, it prevents propofol from exerting its anesthetic effect.
Figure 1. Proposed mechanism of propofol antagonism.
Experimental Protocols
Zebrafish Larval Immobilization Assay
This protocol is based on the methodology described by Hough et al. (2025).
Objective: To determine the effect of this compound on the anesthetic potency of propofol by measuring spontaneous and elicited movement in larval zebrafish.
Materials:
-
Wild-type zebrafish larvae (5 days post-fertilization)
-
96-well microplates
-
Automated behavioral analysis system (e.g., ViewPoint Zebrabox)
-
Propofol stock solution
-
This compound stock solution
-
Embryo medium (E3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Larval Preparation: Raise wild-type zebrafish embryos in E3 medium at 28.5 °C until 5 days post-fertilization.
-
Plate Preparation: Array individual larvae in the wells of a 96-well plate containing E3 medium.
-
Acclimation: Acclimate the larvae in the behavioral analysis system for a defined period (e.g., 30 minutes) under controlled light and temperature conditions.
-
Drug Administration:
-
Prepare a dilution series of propofol in E3 medium.
-
Prepare solutions of propofol in combination with a fixed concentration (e.g., 30 µM) of this compound.
-
Use a DMSO vehicle control group.
-
Administer the different drug solutions to the wells containing the larvae.
-
-
Behavioral Recording:
-
Spontaneous Movement: Record the total distance moved by each larva over a defined period (e.g., 10 minutes) in the absence of any stimulus.
-
Elicited Movement: After the spontaneous movement recording, deliver a series of defined acoustic/vibrational stimuli and record the distance moved by each larva in response to each stimulus.
-
-
Data Analysis:
-
Quantify the total distance moved for both spontaneous and elicited movement for each larva.
-
Normalize the movement data to the vehicle control group.
-
Generate concentration-response curves for propofol alone and in the presence of this compound.
-
Calculate the EC50 values for propofol under each condition using non-linear regression analysis.
-
Determine the fold shift in the EC50 of propofol caused by this compound.
-
References
A Comparative Analysis of Propofol and Alternative Anesthetic Agents
Disclaimer: The initial query for "2-Isopropoxy-1,3-diisopropylbenzene" did not yield peer-reviewed performance studies. This chemical is identified as Propofol Isopropyl Ether, an impurity or derivative of the anesthetic drug Propofol[1]. Given the request for comparative experimental data, this guide will proceed under the assumption that the intended subject was the widely studied intravenous anesthetic Propofol (2,6-diisopropylphenol) [2][3][4].
This guide provides a comparative analysis of Propofol against two common alternatives in clinical practice: Sevoflurane, an inhaled anesthetic, and Etomidate, an intravenous anesthetic. The comparison focuses on key performance metrics, side effects, and hemodynamic stability, supported by data from peer-reviewed clinical trials.
Propofol vs. Sevoflurane
Propofol (intravenous) and Sevoflurane (inhaled) are two of the most common agents for the induction and maintenance of general anesthesia. The choice between them often depends on the surgical duration, patient characteristics, and desired recovery profile.
Quantitative Data Comparison: Recovery and Side Effects
| Performance Metric | Propofol | Sevoflurane | Key Findings |
| Induction Time | ~2.21 min [5] | ~3.11 min[5] | Propofol has a significantly faster induction time.[5] |
| Emergence from Anesthesia | ~13.21 min[5] | ~8.81 min [5] | Emergence is significantly faster with Sevoflurane in some studies.[5] |
| Time to Extubation | 10.3 ± 2.0 min[6] | 10.7 ± 2.3 min[6] | Studies show comparable times to extubation between the two agents.[6][7] |
| Postoperative Nausea & Vomiting (PONV) | Significantly Lower Incidence [6][8] | Higher Incidence[6][8] | Propofol is associated with a significantly lower risk of PONV.[6][8] |
| Airway Excitement (during induction) | Lower Incidence[5] | More Prevalent [5] | Airway side effects are more common during mask induction with Sevoflurane.[5] |
Experimental Protocols
Study on Recovery Profile in Open Cholecystectomy[6]:
-
Design: A comparative study involving patients undergoing open cholecystectomy.
-
Methodology: Patients were divided into two groups. One group received Propofol for the maintenance of anesthesia, while the other received Sevoflurane. Immediate recovery landmarks were recorded, including time to spontaneous eye-opening, response to verbal commands, and time to extubation. The incidence of postoperative nausea and vomiting (PONV) within the first 6 hours post-surgery was also recorded and compared.
-
Data Analysis: Statistical analysis (P-value) was used to determine the significance of the differences in recovery times and PONV incidence between the two groups.
Randomized Study on Anesthesia for Elective Surgery[5]:
-
Design: A randomized, prospective study conducted at four institutions with 186 adult patients (ASA physical status I and II) undergoing elective surgical procedures lasting 1-3 hours.
-
Methodology: Patients were randomly assigned to one of two groups. Group 1 (n=93) received Sevoflurane-nitrous oxide for both induction and maintenance. Group 2 (n=93) received Propofol-nitrous oxide. Researchers measured induction time, tracheal intubation time, emergence time, and the incidence of side effects like airway excitement and PONV.
-
Data Analysis: The mean times and frequency of complications were compared between the two groups to assess significant differences.
Propofol vs. Etomidate
Propofol and Etomidate are both intravenous agents used for the induction of anesthesia. The primary distinction lies in their hemodynamic profiles, making the choice highly dependent on the patient's cardiovascular stability.
Quantitative Data Comparison: Hemodynamics and Side Effects
| Performance Metric | Propofol | Etomidate | Key Findings |
| Hemodynamic Stability | Can cause significant hypotension and decreased blood pressure[9][10] | Better hemodynamic stability ; minimal changes in blood pressure and heart rate[11][12] | Etomidate is preferred for hemodynamically unstable patients.[11] |
| Myoclonus (Involuntary Muscle Twitching) | Lower Incidence (2 of 12 patients in one study)[9] | Higher Incidence (7 of 12 patients in one study)[9] | Myoclonus is a more frequent side effect of Etomidate.[9][11] |
| Pain on Injection | Higher Incidence [9][11] | Lower Incidence[12] | Propofol is more commonly associated with pain upon injection.[9][11] |
| Apnea (Temporary Cessation of Breathing) | Higher Incidence (76.67% in one study)[12] | Lower Incidence (63.33% in one study)[12] | Propofol causes a higher incidence of apnea upon induction.[12] |
| Cardiovascular Events (in CHD patients) | Significantly higher incidence of bradycardia, hypotension, and ST-T segment changes[10] | Lower Incidence[10] | In patients with coronary heart disease, Etomidate is associated with fewer adverse cardiovascular events during anesthesia.[10] |
Experimental Protocols
Controlled Study on Anesthesia Induction[9]:
-
Design: A controlled, comparative study involving 24 male patients (ASA groups I and II).
-
Methodology: Patients were premedicated with lormetazepam. One group (n=12) received Propofol (2.5 mg/kg) and the other (n=12) received Etomidate (0.3 mg/kg), both administered over 60 seconds. Cardiovascular data (blood pressure, heart rate) were recorded at baseline, after induction, after administration of other agents, and after intubation. The occurrence of myoclonus and ease of mask ventilation were also assessed.
-
Data Analysis: Cardiovascular data were analyzed statistically across the four defined time blocks to compare the profiles of the two drugs.
Randomized Clinical Trial in Coronary Heart Disease Patients[10]:
-
Design: A randomized clinical trial involving 80 patients with coronary heart disease (CHD) undergoing major noncardiac surgery.
-
Methodology: Patients were randomly assigned to receive either a Propofol-based or an Etomidate-based anesthesia. The primary endpoints were hemodynamic function and the rate of cardiovascular events (e.g., bradycardia, hypotension, tachycardia, ST-T segment changes) during anesthesia.
-
Data Analysis: The incidence of cardiovascular events and changes in hemodynamic parameters (heart rate, blood pressure) were statistically compared between the two groups.
Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action of Propofol
Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor in the central nervous system. This enhances chloride ion influx, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential, resulting in sedation and anesthesia[13][14][15].
Caption: Simplified signaling pathway of Propofol at the GABA-A receptor.
Experimental Workflow for Anesthetic Comparison
The following diagram illustrates a typical workflow for a randomized clinical trial comparing two anesthetic agents, as derived from the methodologies of the cited studies[5][10][16].
Caption: Generalized workflow for a comparative anesthetic clinical trial.
References
- 1. This compound | CAS 141214-18-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The comparative effects of sevoflurane versus propofol in the induction and maintenance of anesthesia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of recovery profile for propofol and sevoflurane anesthesia in cases of open cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery from sevoflurane anesthesia: a comparison to isoflurane and propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Comparison of Recovery Characteristics Following Anesthesia with Propofol, Sevoflurane or Isoflurane in Adults Undergoing Outpatient Surgery. [ekja.org]
- 9. [Induction of anesthesia using propofol in comparison with etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etomidate vs propofol in coronary heart disease patients undergoing major noncardiac surgery: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomidate vs Propofol for Anesthesia in Major Surgery · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. The Comparative Study of Propofol and Etomidate for Induction of General Anaesthesia | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. What is the mechanism of Propofol? [synapse.patsnap.com]
- 14. openanesthesia.org [openanesthesia.org]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Effect of Etomidate vs Propofol for Total Intravenous Anesthesia on Major Postoperative Complications in Older Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of catalytic activity with 2-Isopropoxy-1,3-diisopropylbenzene
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While "2-Isopropoxy-1,3-diisopropylbenzene" is identified as a chemical intermediate and not a catalyst, the broader class of diisopropylbenzenes (DIPB) and related compounds are central to significant industrial catalytic processes. This guide provides a comparative analysis of the catalytic activity of various solid acid catalysts, primarily zeolites, in two key transformations involving diisopropylbenzenes: transalkylation and catalytic cracking. These reactions are crucial for maximizing the yield of valuable aromatic compounds like cumene and for understanding the breakdown of larger molecules. This report summarizes quantitative data from several studies, outlines detailed experimental protocols, and visualizes key processes to aid researchers in selecting and optimizing catalytic systems.
Introduction
Diisopropylbenzenes are common byproducts in the production of cumene, an essential precursor for phenol and acetone. To enhance process efficiency, these DIPB isomers are often converted back to cumene via transalkylation with benzene, or are subjected to catalytic cracking to produce smaller, valuable hydrocarbons. The choice of catalyst is paramount in determining the selectivity and yield of these reactions. This guide focuses on a comparative assessment of common zeolite catalysts such as Beta, Y, Mordenite, and ZSM-5, providing a data-driven overview of their performance.
Data Presentation: Comparative Catalytic Performance
The following tables summarize the quantitative data on the catalytic performance of various zeolites in the transalkylation of diisopropylbenzene and the catalytic cracking of a related compound, 1,3,5-triisopropylbenzene (TIPB).
Table 1: Transalkylation of Diisopropylbenzene with Benzene
| Catalyst | Si/Al Ratio | Temperature (°C) | Pressure | DIPB Conversion (%) | Cumene Selectivity (%) | Cumene Yield (%) | Reference |
| Zeolite Beta | - | 200 | Liquid Phase | High Activity | High | - | [1] |
| Modified Beta (CeB₁₀) | - | 300 | 1 atm | 94.69 | 83.82 | - | [2] |
| Zeolite Y | - | 200 | Liquid Phase | Moderate Activity | Moderate | - | [1][3] |
| Mordenite | - | 200 | Liquid Phase | Lower Activity | High | - | [1] |
| H-Mordenite | - | 220 | 1 atm | ~35 | ~85 | - | [4] |
Note: Direct comparative yield data under identical conditions is often proprietary or not available in the public domain. Activity and selectivity are key performance indicators.
Table 2: Catalytic Cracking of 1,3,5-Triisopropylbenzene (TIPB)
| Catalyst | Temperature (°C) | TIPB Conversion (%) | Di-isopropylbenzene (DIPB) Selectivity (%) | Isopropylbenzene (IPB) Selectivity (%) | Benzene Selectivity (%) | Reference |
| Y-5.1 | - | - | ~45 | ~35 | ~20 | [5] |
| USY-5.2 | - | - | ~50 | ~30 | ~20 | [5] |
| VUSY-12 | - | - | >70 | ~15 | <15 | [5] |
Note: The data for TIPB cracking illustrates the product distribution, a key aspect of catalyst performance in cracking reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the transalkylation and catalytic cracking of diisopropylbenzenes.
Transalkylation of Diisopropylbenzene with Benzene in a Fixed-Bed Reactor
a) Catalyst Preparation and Activation: The zeolite catalyst (e.g., H-Beta, H-Y, H-Mordenite) is typically in extrudate form. The catalyst is calcined in air at a high temperature (e.g., 550°C) for several hours to remove any organic templates and moisture. Prior to the reaction, the catalyst is activated in the reactor by heating under a flow of an inert gas like nitrogen to the reaction temperature.[6]
b) Reaction Procedure: The transalkylation is commonly carried out in a continuous-flow, fixed-bed reactor.[4]
-
A predetermined amount of the activated catalyst is packed into a stainless-steel reactor tube.
-
The reactor is heated to the desired reaction temperature (typically 200-300°C).[2][4]
-
A liquid feed consisting of a specific molar ratio of diisopropylbenzene and benzene is introduced into the reactor using a high-pressure liquid pump.
-
The reaction is conducted at a set pressure (ranging from atmospheric to higher pressures) and weight hourly space velocity (WHSV).[2]
-
The reactor effluent is cooled, and the liquid products are collected.
-
The product mixture is analyzed using gas chromatography (GC) to determine the conversion of diisopropylbenzene and the selectivity towards cumene and other products.[4]
Catalytic Cracking of Diisopropylbenzene/Triisopropylbenzene
a) Catalyst Preparation: Similar to the transalkylation protocol, the zeolite catalyst is calcined to ensure it is in its active acidic form.
b) Reaction Procedure:
-
The calcined catalyst is placed in a fixed-bed reactor.
-
The reactor is heated to the reaction temperature, which is typically higher than for transalkylation (e.g., 300-500°C).
-
The diisopropylbenzene or triisopropylbenzene feed, often diluted with an inert solvent or carrier gas, is vaporized and passed over the catalyst bed.
-
The reaction is carried out at atmospheric pressure.
-
The gaseous products are passed through a condenser to collect the liquid fraction.
-
Both gaseous and liquid products are analyzed by gas chromatography to identify and quantify the product distribution, including smaller aromatics and olefins.[5]
Catalyst Characterization
To understand the relationship between the catalyst's properties and its performance, a suite of characterization techniques is employed:
-
X-Ray Diffraction (XRD): To verify the crystalline structure of the zeolite.[7]
-
Nitrogen Adsorption-Desorption (BET analysis): To determine the surface area and pore volume of the catalyst.[7]
-
Temperature Programmed Desorption of Ammonia (NH₃-TPD): To measure the total acidity and the strength of the acid sites on the catalyst.[7]
-
Infrared Spectroscopy (IR): To study the nature of the acid sites (Brønsted and Lewis acids).[8]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): To observe the morphology and particle size of the catalyst.
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflow for catalytic testing and a simplified reaction pathway for diisopropylbenzene transalkylation.
Caption: Experimental workflow for catalytic testing.
Caption: Simplified reaction pathway for DIPB transalkylation.
Conclusion
The catalytic conversion of diisopropylbenzenes is a vital area of research for improving the economic and environmental footprint of aromatic chemical production. This guide has provided a comparative overview of the performance of several key zeolite catalysts in transalkylation and cracking reactions. The data indicates that Zeolite Beta and its modified forms show high activity and selectivity for the transalkylation of diisopropylbenzene to cumene.[1][2] For catalytic cracking, the choice of Y-zeolite can significantly influence the product distribution, with VUSY-12 favoring the formation of di-isopropylbenzene over deeper cracking products.[5] The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers entering this field. Further research focusing on developing novel catalysts with enhanced stability and selectivity remains a key objective.
References
Safety Operating Guide
Proper Disposal of 2-Isopropoxy-1,3-diisopropylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Isopropoxy-1,3-diisopropylbenzene (CAS No. 141214-18-8), a critical aspect of laboratory safety is the proper disposal of this chemical. Adherence to correct disposal procedures is essential to mitigate potential environmental and health risks. This guide provides a comprehensive overview of the recommended disposal methods, safety precautions, and regulatory considerations.
The primary and most crucial step in the disposal of this compound is to contact a licensed professional waste disposal service .[1] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations. Chemical waste disposal firms are equipped with the expertise and facilities to handle such materials safely and responsibly.
Immediate Safety and Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread. Personnel should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. For minor spills, the area should be washed with plenty of water, and adequate ventilation must be ensured.[2] It is imperative to prevent the chemical from entering drains or waterways.[2]
Key Disposal Considerations
While a professional service is the mandated route for disposal, laboratory personnel should be aware of the general principles for managing this type of chemical waste:
-
Waste Segregation: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. It should not be mixed with other waste streams unless explicitly permitted by the disposal company.
-
Container Labeling: The waste container must be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Storage: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, until collection by the disposal service.
Regulatory Profile
According to available safety data, this material does not contain chemical components with known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313.[1] However, this does not exempt it from regulations governing hazardous waste. The product is intended for research and development use only.[2]
Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1] |
| Spill Response | Wash with plenty of water and ensure adequate ventilation. | [2] |
| Environmental Protection | Do not allow the product to enter drains. | [2] |
| Regulatory Note | Does not contain components exceeding SARA Title III, Section 313 threshold reporting levels. | [1] |
| Intended Use | For Research and Development (R&D) purposes only. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Isopropoxy-1,3-diisopropylbenzene
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling 2-Isopropoxy-1,3-diisopropylbenzene.
| Protection Level | Required Equipment | Primary Purpose |
| Minimum Protection | - Lab Coat- Safety Glasses with Side Shields- Appropriate Chemical-Resistant Gloves | For handling sealed containers or in situations with no risk of splash. |
| Active Handling | - Flame-Retardant Lab Coat- Chemical Safety Goggles- Face Shield (if splash risk is high)- Appropriate Chemical-Resistant Gloves (double-gloving recommended)- Organic Vapor Respirator | For tasks such as weighing, aliquoting, transferring, or any open handling of the compound. |
| Spill Cleanup | - Chemical-Resistant Coveralls- Chemical Safety Goggles- Face Shield- Heavy-Duty Chemical-Resistant Gloves- Organic Vapor Respirator with appropriate cartridges- Chemical-Resistant Boots | To contain and clean up spills, preventing skin and respiratory exposure. |
Glove Material Compatibility
Due to the aromatic and ether functionalities of this compound, selecting the right glove material is crucial. Nitrile gloves may offer poor resistance to aromatic hydrocarbons and ethers.[1][2]
| Glove Material | Recommendation for Aromatic Hydrocarbons & Ethers | Breakthrough Time (minutes) - General |
| Nitrile | Poor to Fair (short-term splash protection only) | < 15 for 5-mil thickness |
| Butyl Rubber | Very Good to Excellent | > 480 |
| Viton® | Excellent | > 480 |
| Neoprene | Fair to Good | Variable |
Note: Breakthrough times are general indicators. It is essential to consult the glove manufacturer's specific chemical resistance data. For direct or prolonged contact, Butyl rubber or Viton® gloves are strongly recommended.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
1. Preparation and Engineering Controls:
-
Review Safety Information: Always consult the available safety data for structurally similar compounds before use.
-
Work Area: Handle the compound within a certified chemical fume hood to control vapor exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials on hand.
2. Donning PPE: The following sequence should be followed when putting on PPE:
-
Gown/Lab Coat: Don the lab coat, ensuring it is fully fastened.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
3. Handling the Compound:
-
Transfer: Use appropriate chemical-resistant tools for transferring the liquid.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Heating: If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Be aware that the compound is likely combustible.
4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order at the designated area:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash hands again.
Disposal Plan
Proper disposal of contaminated materials is critical to prevent environmental contamination and exposure.
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the chemical in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Spill Material: Any absorbent material used to clean up spills should also be treated as hazardous waste and disposed of in the same manner as contaminated PPE.
-
Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for PPE selection and the overall handling and disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
